Dimethylquinazolone
Description
Properties
IUPAC Name |
2,3-dimethylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-11-9-6-4-3-5-8(9)10(13)12(7)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKUAHKIBNUXHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70170209 | |
| Record name | Dimethylquinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-25-1 | |
| Record name | 2,3-Dimethyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylquinazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1769-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethylquinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70170209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethyl-3H-quinazolin-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R735873DLM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Pharmacological Properties of 2,3-dimethylquinazolin-4(3H)-one
The quinazolin-4(3H)-one ring system is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists due to its broad and potent pharmacological activities.[1][2] This bicyclic structure, consisting of a pyrimidine ring fused to a benzene ring, serves as the core for numerous natural alkaloids and synthetic compounds.[1][3] Derivatives of quinazolinone have demonstrated a wide spectrum of biological effects, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, anticancer, and sedative-hypnotic properties.[2][4][5] The versatility of the quinazolinone nucleus allows for structural modifications at various positions, particularly at the 2 and 3 positions, which significantly influences the resulting pharmacological profile and potency.[6][7] This guide provides a detailed technical exploration of a specific derivative, 2,3-dimethylquinazolin-4(3H)-one, focusing on its synthesis, multifaceted pharmacological properties, and the experimental methodologies used for its evaluation.
Chemical Identity: 2,3-dimethylquinazolin-4(3H)-one
-
Product Name: 2,3-dimethylquinazolin-4(3H)-one
-
CAS Number: 1769-25-1[8]
-
Molecular Formula: C₁₀H₁₀N₂O[8]
-
Molecular Weight: 174.20 g/mol [8]
-
Structure: The non-hydrogen atoms of the molecule are essentially coplanar.[9]
PART 1: Synthesis and Characterization
The synthesis of 2,3-dimethylquinazolin-4(3H)-one can be achieved through several established routes. A common and effective method involves the methylation of 2-methylquinazolin-4-one. This protocol provides a reliable pathway to the target compound, enabling further pharmacological investigation.
Experimental Protocol: Synthesis of 2,3-dimethylquinazolin-4(3H)-one
This protocol outlines a representative synthetic procedure adapted from established literature.[9]
Objective: To synthesize 2,3-dimethylquinazolin-4(3H)-one via methylation of 2-methylquinazolin-4-one.
Materials:
-
2-Methylquinazolin-4-one
-
Absolute Ethanol
-
Sodium Hydride (NaH)
-
Methyl Iodide (CH₃I)
-
Chloroform
-
Standard reflux and extraction glassware
Procedure:
-
Dissolution: Dissolve 2-methylquinazolin-4-one (0.01 mol) in 45 mL of absolute ethanol in a round-bottom flask.
-
Activation: Carefully add sodium hydride (2.5 mmol) to the solution. Stir the mixture for 30 minutes at room temperature. The formation of the sodium salt intermediate is crucial for the subsequent methylation step.
-
Methylation: Add a solution of methyl iodide (0.01 mol) in 5 mL of ethanol dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and add 100 mL of cold water. Extract the aqueous mixture with chloroform (3 x 50 mL). The organic layers contain the desired product.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the title compound.[9]
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine the melting point.[8][10]
Caption: General workflow for the synthesis of 2,3-dimethylquinazolin-4(3H)-one.
PART 2: Core Pharmacological Properties
The quinazolinone scaffold is renowned for its diverse interactions with biological systems. The 2,3-dimethyl substitution pattern gives rise to a distinct profile of activities, primarily centered on the central nervous system (CNS) but also extending to other therapeutic areas.
Anticonvulsant Activity
A significant body of research has established the anticonvulsant potential of quinazolin-4(3H)-one derivatives.[11][12] This activity is strongly linked to the structural similarity with methaqualone, a known sedative-hypnotic that modulates GABAergic neurotransmission.[7][13]
Mechanism of Action: The primary mechanism for the anticonvulsant effect of many quinazolinones is believed to be the positive allosteric modulation of the GABA-A receptor.[13][14] By binding to an allosteric site (distinct from the GABA binding site), these compounds enhance the effect of GABA, the principal inhibitory neurotransmitter in the CNS. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a general reduction in neuronal excitability, thereby raising the seizure threshold.[14] In silico studies suggest that the quinazolin-4(3H)-one moiety acts as a hydrophobic domain, the N1 atom serves as an electron donor, and the C4-carbonyl group is a key hydrogen bond acceptor for receptor binding.[7]
Caption: Proposed mechanism of anticonvulsant action via GABA-A receptor modulation.
Experimental Evaluation: Pentylenetetrazole (PTZ)-Induced Seizure Model This is a standard preclinical screening model to identify compounds with potential anti-epileptic activity.
-
Animal Preparation: Male mice are acclimatized and divided into control and test groups.
-
Compound Administration: The test compound (e.g., 2,3-dimethylquinazolin-4(3H)-one) is administered intraperitoneally (i.p.) at various doses (e.g., 50, 100, 150 mg/kg).[14] A vehicle control group and a positive control group (e.g., Diazepam) are included.
-
Seizure Induction: After a specific pre-treatment time (e.g., 30-60 minutes), a convulsant dose of Pentylenetetrazole (PTZ) is administered subcutaneously or intraperitoneally.
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of seizures (myoclonic jerks, generalized clonic-tonic seizures) and mortality.
-
Data Analysis: The latency to the first seizure and the percentage of animals protected from seizures and death are recorded. Significant increases in latency or protection percentage compared to the vehicle control indicate anticonvulsant activity.[14]
Anti-inflammatory and Analgesic Properties
Quinazolinone derivatives have consistently been reported to possess significant anti-inflammatory and analgesic activities.[15][16][17][18] This dual activity suggests a mechanism of action that may involve the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: The primary mechanism underlying the anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[16][19] By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. Molecular docking studies on related quinazolinone derivatives have shown favorable interactions within the active site of the COX-2 enzyme, supporting this proposed mechanism.[18]
Experimental Evaluation: Carrageenan-Induced Rat Paw Edema This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[16][20]
-
Animal Preparation: Wistar rats are grouped into control and test groups.
-
Compound Administration: Test compounds are administered orally or intraperitoneally at a specified dose. A standard drug like Diclofenac sodium serves as a positive control.[15]
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's right hind paw.
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume indicates anti-inflammatory effects.[21]
| Compound Class | Test Model | Activity Noted | Reference Compound | Source |
| 2-Methyl-3-substituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema | Potent anti-inflammatory activity | Diclofenac Sodium | [15] |
| 2,3-Disubstituted quinazolin-4(3H)-ones | Carrageenan-induced paw edema | Significant anti-inflammatory activity | Indomethacin | [16] |
| 2,3-Disubstituted 4(3H)-quinazolinones | In vivo analgesic tests | Potent analgesic properties | Diclofenac Sodium | [18][19] |
Sedative-Hypnotic and Anxiolytic Effects
The historical use of the related compound methaqualone as a sedative-hypnotic provides a strong rationale for investigating these properties in 2,3-dimethylquinazolin-4(3H)-one.[7][13] Research into substituted quinazolinones has shown that it is possible to separate the anxiolytic effects from the more problematic sedative-hypnotic side effects through structural modification.[22][23]
Mechanism of Action: Similar to the anticonvulsant activity, the sedative-hypnotic effects are mediated through the enhancement of GABAergic inhibition at the GABA-A receptor.[13] Higher levels of receptor modulation can lead to sedation and sleep induction (hypnosis). Interestingly, studies have shown that introducing electronegative groups into the quinazolinone nucleus can produce potent anxiolytic action without causing significant sedation, suggesting that different structural features can fine-tune the interaction with the GABA-A receptor complex to achieve therapeutic specificity.[22][23]
Antimicrobial Activity
The quinazolinone scaffold has been identified as a promising backbone for the development of new antimicrobial agents.[4][6] This is particularly relevant given the rise of antibiotic-resistant pathogenic microorganisms.
Spectrum of Activity: Derivatives of 2,3-disubstituted 4(3H)-quinazolinones have demonstrated mild to high antibacterial effects, often showing more pronounced activity against Gram-negative bacteria like E. coli.[6] Studies have also reported activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[24][25][26] The antimicrobial activity is highly dependent on the nature of the substituents on the quinazolinone ring.[4]
Mechanism of Action: The structural similarity between quinazolinones and quinolones suggests a potential mechanism involving the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[6] Inhibition of this enzyme leads to a bacteriostatic or bactericidal effect. Another proposed mechanism is the inhibition of DNA polymerase III, which would also disrupt chromosomal DNA replication and lead to bacterial cell death.[6]
Experimental Evaluation: Microplate Alamar Blue Assay (MABA) This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compound in a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., E. coli, S. aureus).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Indicator Addition: An indicator dye like Alamar Blue or Resazurin is added to all wells.
-
Reading: After further incubation, a color change (e.g., from blue to pink) indicates microbial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change, signifying the inhibition of metabolic activity.[6]
PART 3: Conclusion and Future Directions
2,3-dimethylquinazolin-4(3H)-one, as a representative of the broader quinazolinone class, exhibits a rich and diverse pharmacological profile. Its significant CNS activities, including anticonvulsant and potential anxiolytic effects, are primarily rooted in the modulation of the GABA-A receptor. Furthermore, its demonstrated anti-inflammatory, analgesic, and antimicrobial properties highlight its potential as a scaffold for developing multi-target therapeutic agents.
The future for this class of compounds lies in the detailed exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. For instance, further modification could enhance the separation of anxiolytic properties from sedative effects or broaden the antimicrobial spectrum. The development of derivatives with selective COX-2 inhibition could lead to safer anti-inflammatory agents with reduced gastrointestinal side effects.[16] As a versatile and pharmacologically active core, the 2,3-disubstituted quinazolinone scaffold remains a highly valuable starting point for the design and discovery of novel therapeutics.
References
A comprehensive list of all sources cited within this technical guide.
-
Alagarsamy, V., Murugananthan, G., & Venkateshperumal, R. (2003). Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. Biological & Pharmaceutical Bulletin, 26(12), 1711–1714. Retrieved from [Link]
- Unpublished. (n.d.).
-
IISTE. (n.d.). Synthesis and Antimicrobial Activity of Novel of 2,3-Disubstituted Quinazolin 4(3H) - IISTE.org. Retrieved from [Link]
-
Asadi, M., & Ziarati, A. (2013). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Jundishapur Journal of Microbiology, 6(9), e7203. Retrieved from [Link]
-
Zayed, M. F., Ahmed, S., Ihmaid, S., & El-Adl, K. (2014). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 6(1), 147-156. Retrieved from [Link]
-
Reddy, C. S., Reddy, M., & Raghu, M. (2010). A study of anti-inflammatory and analgesic activity of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivative and its transition metal complexes. Medicinal Chemistry Research, 19(6), 623-635. Retrieved from [Link]
-
Saitkulov, F. I., Isaev, Y. V., & Shakhidoyatov, K. M. (2014). 2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o788. Retrieved from [Link]
-
Ioniță, E. I., Tătărășanu, O. G., Mărgărit, L. C., Vlase, L., Păun, G., & Păun, M. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4697. Retrieved from [Link]
-
Gomaa, M. S., & El-Sayed, M. A. (2012). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 17(8), 9405–9418. Retrieved from [Link]
-
Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” synthesis. RSC Advances, 6(89), 86326-86334. Retrieved from [Link]
-
Ioniță, E. I., Tătărășanu, O. G., Mărgărit, L. C., Vlase, L., Păun, G., & Păun, M. (2024). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 25(9), 4697. Retrieved from [Link]
-
Samotrueva, M. A., Ozerov, A. A., Starikova, A. A., Gabitova, N. M., Merezhkina, D. V., Tsibizova, A. A., & Tyurenkov, I. N. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 9(4), 36-45. Retrieved from [Link]
-
Samotrueva, M. A., Ozerov, A. A., Starikova, A. A., Gabitova, N. M., Merezhkina, D. V., Tsibizova, A. A., & Tyurenkov, I. N. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of microbiology, epidemiology and immunobiology, 9(4), 36-45. Retrieved from [Link]
-
Al-Omar, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3689-3700. Retrieved from [Link]
-
Davood, A., & Asadi, M. (2013). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Avicenna Journal of Medical Biochemistry, 1(1), e11961. Retrieved from [Link]
-
Al-Omar, M. A., El-Azab, A. S., & Abdel-Aziz, A. A. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & Medicinal Chemistry, 24(16), 3689-3700. Retrieved from [Link]
-
Sravanthi, V., & Manjula, S. (2015). Synthesis and anti-inflammatory activity of 2,3-diaryl-4(3H)-quinazolinones. Research on Chemical Intermediates, 41(10), 7545-7557. Retrieved from [Link]
-
Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3-Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Health Sciences, 5(5), 483-490. Retrieved from [Link]
-
El Kayal, W., & Kovalenko, S. (2020). CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. The Pharma Innovation Journal, 9(6), 11-14. Retrieved from [Link]
-
Alagarsamy, V., Meena, S., Vijayakumar, S., Ramseshu, K. V., & Revathi, R. (2003). Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and antiinflammatory agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 58(4), 233-236. Retrieved from [Link]
- Unpublished. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Unpublished. (n.d.). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
-
Ghorpade, P., Dhoot, R., & Chaudhari, A. (2021). Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. Retrieved from [Link]
-
Alagarsamy, V. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Encyclopedia, 2(4), 1935-1946. Retrieved from [Link]
-
Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]
-
Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]
-
Abdelkhalek, A., & El-Sayed, M. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 17(1), 1-27. Retrieved from [Link]
-
Rahman, A. F. M. M., Al-Salem, H. S., Park, J., Kim, H. P., & Kim, J. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2068. Retrieved from [Link]
- Unpublished. (n.d.). Synergistic effects of combined hypnotic drugs on sleep in mice.
- Unpublished. (n.d.). 2,3-Dihydroquinazolin-4(1H)
-
Saitkulov, F. I., Isaev, Y. V., & Shakhidoyatov, K. M. (2014). 2,3-Dimethylquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o788. Retrieved from [Link]
-
Chugh, A., Kalra, R., Asija, S., & Asija, R. (2021). Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats. CNS & Neurological Disorders-Drug Targets, 20(6), 569-580. Retrieved from [Link]
- Unpublished. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Unpublished. (n.d.). Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ).
-
Rahman, A. F. M. M., Al-Salem, H. S., Park, J., Kim, H. P., & Kim, J. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2056-2068. Retrieved from [Link]
Sources
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 8. 2,3-Dimethyl-3H-quinazolin-4-one synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3-Dimethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 14. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 17. A study of anti-inflammatory and analgesic activity of new 2,3-disubstituted 1,2-dihydroquinazolin-4(3h)-one derivative and its transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. imrpress.com [imrpress.com]
- 22. Electronegativity in Substituted-4(H)-quinazolinones Causes Anxiolysis without a Sedative-hypnotic Adverse Reaction in Female Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [medbiosci.ru]
- 25. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 26. cajotas.casjournal.org [cajotas.casjournal.org]
The Evolution of Quinazolinone Alkaloids: From Ancient Pharmacopoeias to Targeted Therapeutics
Executive Summary
As a Senior Application Scientist navigating the intersection of natural product chemistry and modern drug discovery, I have observed few molecular scaffolds as versatile and privileged as the quinazolinone nucleus. Characterized by a fused bicyclic system—a benzene ring fused to a pyrimidine ring containing a carbonyl group—4(3H)-quinazolinones form the core of over 200 naturally occurring alkaloids[1]. This technical guide provides an in-depth analysis of the historical development, structural biosynthesis, modern synthetic methodologies, and structure-activity relationships (SAR) of quinazolinone alkaloids, serving as a comprehensive resource for drug development professionals.
Historical Context & Discovery
The pharmacological journey of quinazolinone alkaloids is deeply rooted in traditional medicine, evolving through rigorous phytochemical isolation:
-
Vasicine (1888): The first isolated quinazoline alkaloid, vasicine, was extracted by David Hooper from the Indian medicinal plant Adhatoda vasica, a plant historically utilized in Ayurveda as a potent expectorant and bronchodilator[2].
-
Febrifugine (1940s): Isolated from the roots of the Chinese herb Dichroa febrifuga (Chang Shan), febrifugine demonstrated antimalarial properties that were up to 100 times more active than quinine in early avian models[3].
-
Methaqualone (1951): The synthetic derivative methaqualone was introduced as a sedative-hypnotic, validating the scaffold's excellent central nervous system (CNS) penetrability, though its clinical use was later restricted due to abuse potential[4].
Structural Classification & Biosynthesis
While quinazolinones can exist as 2(1H)-quinazolinones or 2,4(1H,3H)-quinazolinediones, the 4(3H)-quinazolinone isomer is the most prevalent and pharmacologically significant[1]. In nature, the biosynthesis of this core is highly conserved, predominantly initiating via the condensation of anthranilic acid with various amino acids (such as glutamine or tryptophan).
Biosynthetic assembly of the 4(3H)-quinazolinone core from anthranilic acid and amino acid precursors.
Chemical Synthesis: The Mazurkiewicz-Ganesan Protocol
To harness these alkaloids for SAR studies, robust synthetic methodologies are required. Classical methods, such as the Niementowski reaction, often require harsh conditions and yield complex mixtures. Modern drug development favors mild, stereoselective peptide-coupling strategies.
The Mazurkiewicz-Ganesan approach is the gold standard for synthesizing complex pyrazino[2,1-b]quinazoline-3,6-dione alkaloids (e.g., Fumiquinazoline G and Fiscalin B)[5][6]. This protocol is a self-validating system relying on sequential peptide coupling and dehydrative cyclization, allowing for the precise isolation of syn or anti enantiomers.
Step-by-Step Methodology: Synthesis of Fumiquinazoline G (syn-enantiomer)
Step 1: Dipeptide Formation (Coupling)
-
Procedure: Dissolve anthranilic acid (1.0 eq) and the coupling reagent TBTU (1.2 eq) in anhydrous acetonitrile. Add triethylamine (Et3N, 2.0 eq) and D-tryptophan methyl ester (1.0 eq). Stir at room temperature for 5 hours[5].
-
Causality: TBTU activates the sterically hindered carboxylic acid of anthranilic acid, forming an active ester intermediate. Et3N acts as a non-nucleophilic base to neutralize the tetrafluoroborate byproduct and maintain the amine in its reactive, deprotonated state.
-
Validation: Monitor via Thin-Layer Chromatography (TLC). The complete disappearance of the anthranilic acid spot confirms full conversion to the dipeptide.
Step 2: Workup and Dehydration Prep
-
Procedure: Concentrate the mixture under reduced pressure. Dissolve the residue in CH2Cl2, wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4[5].
-
Causality: The acidic wash removes unreacted amines and Et3N. The basic wash removes unreacted anthranilic acid and acidic byproducts. Anhydrous Na2SO4 removes residual water, which is critical because moisture can hydrolyze the subsequent imine intermediates during cyclization.
Step 3: Cyclization (Aza-Wittig / Dehydration)
-
Procedure: Treat the purified dipeptide with an N-protected α-amino acid chloride under Schotten-Baumann conditions to form a tripeptide. Subsequently, treat the intermediate with Ph3P, I2, and N,N-diisopropylethylamine (DIPEA) in dry CH2Cl2 to induce cyclization[6].
-
Causality: The Ph3P/I2 system generates an electrophilic phosphonium species that activates the amide carbonyl, driving an intramolecular nucleophilic attack by the adjacent nitrogen to seamlessly form the pyrazinoquinazoline core.
-
Validation: High-Resolution Mass Spectrometry (HRMS) and 2D NMR (HMBC/COSY) are utilized to confirm the fused tetracyclic skeleton and verify the syn stereochemistry[5][7].
Biological Activities and Structure-Activity Relationship (SAR)
The pharmacological plasticity of quinazolinones is heavily dictated by substitutions at the C-2 and N-3 positions. Systematic modification at these sites directly influences kinase selectivity, cellular penetration, and target binding affinity[8].
Quantitative SAR Data Summary
The following table summarizes the highly potent in vitro inhibitory concentrations (IC50) of key quinazolinone alkaloids and their synthetic derivatives across various disease models:
| Compound | Target / Cell Line | IC50 Value | Biological Activity | Source |
| Halofuginone | P. falciparum (PfProRS) | 11 nM | Antimalarial | [9] |
| Febrifugine | P. falciparum 3D7 Strain | 4.0 nM | Antimalarial | [10] |
| Febrifugine | Bladder Cancer (T24) | 0.02 µM | Anticancer | [10] |
| Febrifugine | Bladder Cancer (SW780) | 0.018 µM | Anticancer | [10] |
| (-)-Chaetominine | Human Leukemia (K562) | 21.0 µM | Anticancer | [11] |
| (-)-Chaetominine | Colon Cancer (SW1116) | 28.0 µM | Anticancer | [11] |
| Compound 4t | Lung Cancer (A549) | 17.0 µM | Anticancer (CDK9/2) | [12] |
Mechanism of Action: The AAR Pathway
To understand the causality behind the extreme potency of febrifugine and halofuginone, we must examine their precise molecular target: Cytoplasmic Prolyl-tRNA Synthetase (PfProRS) [9].
By competitively binding to PfProRS, febrifugine halts the charging of transfer RNA (tRNA) with the amino acid proline. This blockade leads to a massive intracellular accumulation of uncharged tRNA. In eukaryotic and parasitic cells alike, uncharged tRNA acts as a biochemical distress signal that activates the GCN2 kinase. This triggers the Amino Acid Starvation Response (AAR) pathway, ultimately suppressing global protein synthesis, halting the cell cycle in the G1 phase, and inducing apoptosis[9][10].
Mechanism of action of febrifugine via PfProRS inhibition and induction of the AAR pathway.
Future Perspectives in Drug Development
The future of quinazolinone drug development lies in scaffold hopping and the design of multi-target directed ligands (MTDLs). By leveraging modern synthetic advancements—such as microwave-assisted polycondensation[13] and transition-metal-free sp3 C-H amination[14]—medicinal chemists can rapidly generate libraries of quinazolinone-fused tetrahydroisoquinolines. These optimized libraries hold the key to overcoming multidrug-resistant malaria and developing highly specific kinase inhibitors for complex, multi-pathway solid tumors.
References
-
Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica. nih.gov. 2
-
Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. nih.gov. 3
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. omicsonline.org. 4
-
Biological Activity of Quinazolinones. intechopen.com. 1
-
Recent Developments in the Chemistry of Quinazolinone Alkaloids. rsc.org.
-
Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects. nih.gov. 15
-
Antitumor Activity of Quinazolinone Alkaloids Inspired by Marine Natural Products. mdpi.com. 6
-
A New Quinazolinone Alkaloid along with Known Compounds with Seed-Germination-Promoting Activity. mdpi.com. 7
-
Unraveling the Potent Antimalarial Action of Febrifugine on Plasmodium falciparum. benchchem.com. 9
-
Febrifugine | Antimalarial Agent. medchemexpress.com. 10
-
Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death. spandidos-publications.com. 8
-
Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives. mdpi.com. 12
-
Rapid Syntheses of Biologically Active Quinazolinone Natural Products Using Microwave Technology. benthamdirect.com. 13
-
Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. acs.org. 14
Sources
- 1. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
- 2. Exploring the pharmacological and chemical aspects of pyrrolo-quinazoline derivatives in Adhatoda vasica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases | MDPI [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylquinazolone Scaffolds in Antimicrobial Resistance Research: A Technical Guide to Mechanism, Application, and Development
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds capable of either directly killing resistant pathogens or neutralizing their defense mechanisms. The quinazolinone core, a privileged heterocyclic structure, has emerged as a remarkably versatile platform in this pursuit. This technical guide provides an in-depth analysis of dimethylquinazolone and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We move beyond a simple literature review to explain the causal relationships behind experimental designs, from elucidating direct bactericidal mechanisms to pioneering anti-virulence strategies. This document details the structure-activity relationships that govern potency, outlines self-validating protocols for key in vitro and in vivo assays, and explores the dual role of these compounds as both direct-acting antimicrobials and powerful adjuvants that can restore the efficacy of conventional antibiotics. We will examine their function as efflux pump inhibitors and quorum sensing modulators, supported by detailed experimental workflows and data presentation, to provide a holistic view of the promise held by the dimethylquinazolone scaffold in the fight against multidrug-resistant bacteria.
Part 1: The Quinazolinone Core: A Privileged Scaffold in Antimicrobial Research
The Imperative for Novel Antimicrobials
The relentless rise of multidrug-resistant (MDR) bacteria poses one of the most significant threats to global health. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and MDR Pseudomonas aeruginosa severely limit our therapeutic arsenal, leading to treatment failures and increased mortality.[1][2] This reality has catalyzed a shift in drug discovery, moving towards compounds that not only possess direct bactericidal or bacteriostatic activity but can also circumvent or disable bacterial resistance mechanisms.
Chemical Virtues of the Quinazolinone Nucleus
The 4(3H)-quinazolinone scaffold, a fusion of benzene and pyrimidinone rings, is a cornerstone of medicinal chemistry due to its rigid, planar structure and the synthetic accessibility of its substitution points (primarily at positions 2 and 3).[3] This synthetic tractability allows for the systematic modulation of physicochemical properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Its structural similarity to endogenous bacterial molecules and other antibacterial agents, like quinolones, makes it an attractive framework for developing novel anti-infectives.[1]
Part 2: Direct Antibacterial Mechanisms of Action
Quinazolinone derivatives have been shown to exert direct antimicrobial effects through multiple mechanisms, making them potent candidates for combating both Gram-positive and Gram-negative bacteria.[4][5]
Targeting the Bacterial Cell Wall: Penicillin-Binding Protein (PBP) Inhibition
A primary mechanism for many quinazolinone-based antibacterials is the inhibition of penicillin-binding proteins (PBPs), enzymes critical for the final steps of peptidoglycan synthesis.[6] Unlike β-lactam antibiotics, quinazolinones act as non-β-lactam inhibitors. Certain derivatives can bind to an allosteric site on PBP2a, the protein responsible for methicillin resistance in S. aureus.[6][7] This binding induces a conformational change that re-opens the active site, potentially restoring susceptibility to traditional β-lactams and demonstrating powerful synergistic potential.[1][6]
Compromising Genetic Integrity and Replication
Several highly active quinazolinone pyridinium compounds have been found to exert rapid bactericidal effects by targeting multiple intracellular processes simultaneously.[1] Preliminary mechanistic studies suggest these derivatives can intercalate with bacterial DNA, hindering replication.[1] This mode of action is reminiscent of, but distinct from, fluoroquinolones which target DNA gyrase.[8] The ability to disrupt this fundamental process contributes to their potent efficacy against rapidly dividing pathogens.
Disruption of Membrane Potential and Metabolic Function
The bacterial cell membrane is a critical barrier and a key target for novel antibiotics. Certain quinazolinone derivatives have been shown to cause significant membrane damage, leading to depolarization and leakage of intracellular components.[1][9] This disruption of the proton motive force cripples cellular energy production and transport processes, resulting in rapid cell death. Further investigations have revealed that these compounds can also induce broader metabolic dysfunction, overwhelming the bacterium's ability to maintain homeostasis.[1]
Structure-Activity Relationship (SAR): A Roadmap for Potency
Systematic modification of the quinazolinone scaffold has yielded crucial insights into the structural requirements for potent antibacterial activity. The choice of substituents on the core rings dramatically influences efficacy and bacterial spectrum.[7][10]
-
Ring 1 (Quinazolinone Core): Halogen substitutions (e.g., chlorine) at positions 6 or 7 are frequently associated with enhanced activity.[6]
-
Ring 2 (Position 2 Substituent): Aromatic or heteroaromatic rings, such as phenyl, furan, or thiophene groups, are often well-tolerated and can be modified to fine-tune activity.[1][7]
-
Ring 3 (Position 3 Substituent): This position is critical for modulating activity. The introduction of moieties like pyridinium has been shown to dramatically increase potency and broaden the antibacterial spectrum, particularly against resistant strains like MRSA and E. coli.[1]
Table 1: Representative SAR Data for Quinazolinone Derivatives against Key Pathogens
| Compound ID | Ring 1 Substitution | Ring 2 Substituent | Ring 3 Substituent | MIC (µg/mL) vs. MRSA | MIC (µg/mL) vs. E. coli | Reference |
| 19a | Unsubstituted | Cyanovinyl-pyridyl | p-methylbenzyl-pyridinium | 0.5 | 0.5 | [1] |
| Norfloxacin | - | - | - | 4.0 | 4.0 | [1] |
| 4b | Unsubstituted | Cyanovinyl-furyl | Methyl | >16 | 4.0 | [1] |
| 5a | Unsubstituted | Cyanovinyl-thienyl | Methyl | 1.0 | >16 | [1] |
| 27 | Unsubstituted | 3-carboxyphenyl | 4-fluorobenzyl | 0.5 | >16 | [7] |
Part 3: Combating Resistance: Quinazolinones as Adjuvant Therapeutics
Beyond direct killing, a highly promising application for dimethylquinazolones is their use as "resistance breakers" that disable bacterial defense systems.
Reversing Efflux-Mediated Resistance: Efflux Pump Inhibitors (EPIs)
Multidrug efflux pumps are membrane proteins that bacteria use to expel a wide range of xenobiotics, including antibiotics, thereby conferring resistance.[11][12] The AcrAB-TolC pump in Gram-negative bacteria and the NorA pump in S. aureus are prime examples.[11][13] Quinazoline derivatives have been designed to act as efflux pump inhibitors (EPIs), blocking these pumps and restoring the intracellular concentration of co-administered antibiotics to effective levels.[11]
The rationale for identifying EPIs is to find compounds that can potentiate the activity of a known antibiotic against a resistant strain overexpressing a specific pump. This is typically achieved using a checkerboard assay to quantify synergy.
Caption: Workflow for identifying and validating quinazolinone-based efflux pump inhibitors.
This protocol is a self-validating system to quantify the interaction between a quinazolinone (potential EPI) and a conventional antibiotic.
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antibiotic along the y-axis and the quinazolinone compound along the x-axis in Mueller-Hinton Broth.
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) of the resistant strain to each well. Include wells with only the antibiotic, only the quinazolinone, and no drugs (growth control).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: Determine the MIC for each compound alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index as described in the workflow diagram. A result of FIC ≤ 0.5 is a strong indicator of synergy, validating the potential of the quinazolinone as an effective EPI.[13]
Disarming Pathogens via Quorum Sensing (QS) Inhibition
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[14][15] In pathogens like P. aeruginosa, QS controls the production of virulence factors (e.g., pyocyanin, elastase) and biofilm formation.[16][17] Inhibiting QS, a strategy known as "quorum quenching," represents a powerful anti-virulence approach that disarms pathogens without killing them, thereby exerting less selective pressure for resistance development.[14][16]
The Pseudomonas quinolone signal (pqs) system is a primary QS circuit in P. aeruginosa. The transcriptional regulator PqsR is a key protein in this pathway. Quinazolinone-based compounds, mimicking the natural PQS signal molecule, have been developed as potent antagonists of PqsR, effectively shutting down this virulence pathway.[17][18][19]
Caption: Experimental workflow for assessing the quorum quenching activity of quinazolinones.
This protocol validates the ability of a QS-inhibiting quinazolinone to prevent biofilm formation, a key virulence trait.
-
Preparation: In a flat-bottomed 96-well plate, add bacterial culture medium (e.g., LB broth) containing various sub-MIC concentrations of the test compound.
-
Inoculation: Add a diluted overnight culture of P. aeruginosa to each well. Include a positive control (no compound) and a negative control (sterile medium).
-
Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow biofilm formation.
-
Washing: Carefully discard the medium and planktonic cells. Wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Solubilization: Discard the crystal violet solution and wash the wells again with PBS. Add 30% acetic acid or ethanol to each well to solubilize the stain from the biofilm.
-
Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at ~590 nm. A significant reduction in absorbance compared to the no-compound control indicates biofilm inhibition.[16]
Part 4: Preclinical Development and Evaluation
Advancing a promising dimethylquinazolone candidate requires a rigorous battery of standardized assays to characterize its activity, safety, and pharmacokinetic profile.
Key In Vitro Assays for Characterization
The foundation of antimicrobial characterization lies in determining the lowest concentration of a compound that inhibits growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).
-
MIC Determination: Use the broth microdilution method as described in the checkerboard assay (Section 3.1.2), but with only the test compound in serial dilution. The MIC is the lowest concentration well with no visible turbidity after 18-24 hours of incubation.[20][21]
-
MBC Determination: Following MIC determination, take an aliquot from each well showing no growth and plate it on drug-free agar. Incubate for 24 hours. The MBC is the lowest concentration from the MIC plate that results in no colony growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[22]
This assay reveals whether a compound is bactericidal or bacteriostatic and how quickly it acts.
-
Setup: Prepare flasks with a standardized bacterial inoculum (~10^6 CFU/mL) in broth. Add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a drug-free growth control.
-
Sampling: At defined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Quantification: Perform serial dilutions of each aliquot and plate onto agar to determine the viable colony count (CFU/mL).
-
Analysis: Plot log10 CFU/mL versus time. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL within 24 hours.[1] The resulting curves provide critical insight into the compound's pharmacodynamics.
Pharmacokinetics and Toxicity (ADMET) Profiling
A potent compound is of little use if it is too toxic or cannot reach its target in the body.
-
In Silico Prediction: Computational models are invaluable for early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates and identify potential liabilities before resource-intensive testing.[11]
-
In Vitro Toxicity:
-
Hemolysis Assay: This assay assesses the compound's potential to damage red blood cells. Compounds are incubated with a suspension of erythrocytes, and the release of hemoglobin is measured spectrophotometrically. Low hemolytic activity is crucial for intravenously administered drugs.[1][13]
-
Cytotoxicity Assays: The effect of the compound on human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) is measured using assays like the MTT assay, which quantifies metabolic activity as an indicator of cell viability.[22][23]
-
-
In Vivo Pharmacokinetics: Studies in animal models (e.g., rats, mice) are essential to understand how a compound is absorbed, distributed, metabolized, and excreted. Blood samples are taken over time after oral or intravenous administration to determine key parameters like bioavailability, half-life, and clearance.[24][25]
Investigating Resistance Development Potential
A key advantage of a novel antimicrobial is a low propensity for resistance development.
This experiment simulates long-term exposure to a drug to determine how quickly bacteria develop resistance.
-
Initial MIC: Determine the baseline MIC of the compound against the chosen bacterial strain.
-
Serial Passage: Inoculate a tube of broth containing the compound at 0.5x the MIC. After 24 hours of incubation, determine the MIC of this "passaged" culture.
-
Inoculation for Next Passage: Use bacteria from the sub-MIC well of the newly determined MIC plate to inoculate the next series of tubes for another passage.
-
Repeat: Repeat this process for a set number of days (e.g., 20-30 passages).
-
Analysis: Plot the fold-change in MIC over time. A compound that shows only a minor (e.g., <4-fold) increase in MIC over many passages has a low potential for resistance development, a highly desirable trait.[1]
Part 5: Synthesis and Future Perspectives
General Synthetic Strategies for Dimethylquinazolone Derivatives
The synthesis of the 4(3H)-quinazolinone core typically begins from anthranilic acid or its derivatives. A common and efficient route involves the cyclization of an N-acylanthranilamide.
Caption: A generalized synthetic pathway for 2,3-disubstituted quinazolin-4(3H)-ones.
This pathway allows for the introduction of diverse substituents at position 3 by varying the amine used in the final step, providing access to a large chemical space for SAR studies.[16][26]
Future Directions
The remarkable versatility of the dimethylquinazolone scaffold continues to open new avenues in AMR research. Future work will likely focus on:
-
Multi-Target Agents: Designing single molecules that can inhibit both a primary bacterial target (like a PBP) and a resistance mechanism (like an efflux pump).[1]
-
Hybrid Molecules: Covalently linking a quinazolinone moiety to other known antibacterial pharmacophores to create hybrid drugs with novel or synergistic mechanisms of action.[10]
-
Optimizing for In Vivo Efficacy: Moving beyond in vitro potency to fine-tune compounds for improved pharmacokinetic properties and safety profiles, paving the way for clinical development.[7]
-
Tackling Other Resistance Mechanisms: Investigating the potential of quinazolinones to inhibit other emerging resistance mechanisms, such as enzymatic antibiotic inactivation or target protection proteins.
The dimethylquinazolone platform represents a mature yet still highly promising field for antimicrobial drug discovery. Its proven ability to act through diverse mechanisms—from direct bactericidal action to the subtle yet powerful disruption of resistance and virulence—cements its role as a critical area of focus for the next generation of anti-infective therapies.
References
-
Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J 2008;1(1). [Link]
- Kapoor, B. et al. (2017). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 263.
- Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. (2025). Journal of Medicinal Chemistry.
-
Al-Blewi, F. F., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 14(1), 9637. [Link]
-
Hevener, K. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4435-4449. [Link]
-
Gholipour, H., & Mollazehi, F. (2022). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Polycyclic Aromatic Compounds, 42(5), 2269-2279. [Link]
-
Thomson, C. A., et al. (2021). Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]
- Solida, C., et al. (2022). New marine-derived indolymethyl pyrazinoquinazoline alkaloids with promising antimicrobial profiles. Marine Drugs, 20(3), 183.
-
SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME NOVEL QUINAZOLINONE DERIVATIVES. (2012). International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(2), 209-215. [Link]
-
El-Azab, A. S., et al. (2017). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules, 22(7), 1084. [Link]
-
Badescu, V. O., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences, 22(16), 8507. [Link]
-
Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1833–1837. [Link]
- Khodarahmi, G. A., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 25-32.
- Meftah, O. N., Ali, A., & Al-kaf, A. G. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 8(2), 65-79.
-
Abuelizz, H. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]
-
Alfadil, A., et al. (2022). In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine. PLOS ONE, 17(1), e0262215. [Link]
- Boopathi, G. M., & Shanmugarajan, T. S. (2021). Design, Synthesis and Antimicrobial Evaluation of Novel Quinazolinone Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5289-5296.
- Chen, F., et al. (2023). Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives.
-
Rios-Guzman, A., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. International Journal of Molecular Sciences, 24(12), 10255. [Link]
- Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. Al-Mustansiriyah Journal of Science, 35(5), 483-490.
-
Meftah, O. N., et al. (2023). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research, 8(2), 65-79. [Link]
-
Al-Fahad, A. J., et al. (2022). Novel quinazolinone disulfide analogues as pqs quorum sensing inhibitors against Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry Letters, 74, 128929. [Link]
-
Al-Omaim, W. S., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. RSC Advances, 13(15), 10196-10212. [Link]
-
Al-Khdhair, A. W. H., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Chemistry, 5(3), 1957-1971. [Link]
-
Al-Hussain, S. A., et al. (2024). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Chemistry & Biodiversity, 21(5), e202301824. [Link]
-
Al-Warhi, T., et al. (2021). In silico study and biological screening of benzoquinazolines as potential antimicrobial agents against methicillin-resistant Staphylococcus aureus, carbapenem-resistant Klebsiella pneumoniae, and fluconazole-resistant Candida albicans. Journal of Taibah University Medical Sciences, 16(6), 875-883. [Link]
-
Coutinho, I., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. [Link]
-
Jakobsen, T. H., et al. (2017). Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 7, 437. [Link]
-
Lin, J. T., et al. (2012). Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats. Antimicrobial Agents and Chemotherapy, 56(6), 3224-3232. [Link]
-
Kalia, V. C. (2013). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Recent Patents on Anti-Infective Drug Discovery, 8(2), 94-115. [Link]
-
Sharma, A., Gupta, V. K., & Pathania, R. (2019). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. The Indian journal of medical research, 149(2), 129–145. [Link]
- Kessl, J. J., et al. (2003). Uncovering the Molecular Mode of Action of the Antimalarial Drug Atovaquone Using a Bacterial System. Journal of Biological Chemistry, 278(33), 31312-31318.
- Cotter, P. D., Hill, C., & Ross, R. P. (2005). Bacteriocins: developing innate immunity for food. Nature Reviews Microbiology, 3(10), 777-788.
-
Rosenberg, S. M. (2023). Drug decelerates bacterial race to antibiotic resistance. Baylor College of Medicine. [Link]
- Sharma, A., et al. (2017).
-
Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 7, 129. [Link]
-
Rondevaldova, J., et al. (2018). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. Journal of Pharmacological and Toxicological Methods, 93, 70-76. [Link]
- McNulty, J., et al. (2010). Quinazolinone fungal efflux pump inhibitors. Part 3: (N-methyl)piperazine variants and pharmacokinetic optimization. Bioorganic & Medicinal Chemistry Letters, 20(15), 4543-4546.
Sources
- 1. Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents [mdpi.com]
- 2. In silico study and biological screening of benzoquinazolines as potential antimicrobial agents against methicillin-resistant Staphylococcus aureus, carbapenem-resistant Klebsiella pneumoniae, and fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. cajotas.casjournal.org [cajotas.casjournal.org]
- 6. Novel Quinazolinones Active against Multidrug‐Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin‐Binding Protein 1A as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Knowledge of the Mode of Action and Immunity Mechanisms of LAB-Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Itaconimides as Novel Quorum Sensing Inhibitors of Pseudomonas aeruginosa [frontiersin.org]
- 15. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel quinazolinone disulfide analogues as pqs quorum sensing inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]
- 21. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics, Safety, and Hydrolysis of Oral Pyrroloquinazolinediamines Administered in Single and Multiple Doses in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Molecular Docking Studies of Dimethylquinazolinone Ligands: A Technical Guide to Hinge-Binding Kinase Inhibitors
Executive Summary
The development of central nervous system (CNS)-penetrant kinase inhibitors is a formidable challenge in modern oncology and neuropharmacology. Standard kinase inhibitors typically rely on hydrogen bond donors (HBDs) to anchor to the ATP-binding pocket's hinge region. However, these HBDs increase the Topological Polar Surface Area (TPSA), severely restricting blood-brain barrier (BBB) permeability.
Recent structural biology breakthroughs have identified the 3,5-dimethylquinazolinone motif as a privileged, HBD-free hinge-binding scaffold. This whitepaper provides an in-depth technical guide on the molecular docking, structural biology, and experimental workflows required to evaluate dimethylquinazolinone ligands, utilizing the clinical candidate PF-07284890 (ARRY-461) as a definitive case study [1].
Mechanistic Rationale: The Dimethylquinazolinone Advantage
Causality in Scaffold Selection
To achieve brain penetrance, medicinal chemists must balance target affinity with physicochemical properties (e.g., low molecular weight, low TPSA, and reduced efflux pump liability). The 3,5-dimethylquinazolinone core achieves this delicate balance through three specific mechanistic interactions [1]:
-
Eliminating the Hinge HBD: Instead of donating a hydrogen bond to the kinase hinge, the N-1 nitrogen of the quinazolinone ring acts exclusively as a hydrogen bond acceptor (e.g., interacting with the backbone NH of Cys532 in the BRAF V600E kinase). Removing the HBD drastically lowers the desolvation energy penalty required to cross the lipophilic BBB.
-
Optimizing Hydrophobic Packing: The methyl group at the N3 position makes critical van der Waals contacts with the P-loop (e.g., Ile463) and the hinge sequence (e.g., Trp535). This tight hydrophobic packing displaces high-energy water molecules, driving binding affinity through favorable entropy.
-
Dual
- Stacking: The planar quinazolinone ring engages in face-to-face stacking with aromatic residues at the roof and floor of the ATP-binding site (e.g., Trp531 and Phe583 in BRAF). These interactions are critically important for maintaining nanomolar potency in the absence of traditional HBDs.
By leveraging these interactions, the scaffold maintains high potency while keeping the TPSA below 95 Ų, effectively evading P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters.
Logical flowchart for designing brain-penetrant kinase inhibitors using a quinazolinone core.
Quantitative Data: SAR and ADME Profiling
The transition from a standard HBD-containing scaffold to a dimethylquinazolinone core yields significant improvements in both potency and pharmacokinetic profiles. Table 1 summarizes the impact of this motif using data derived from the optimization of the clinical candidate PF-07284890 [1].
Table 1: Comparative SAR and ADME Properties of Kinase Inhibitor Motifs
| Compound | Hinge-Binding Motif | MW ( g/mol ) | TPSA (Ų) | BRAF V600E IC₅₀ (nM) | P-gp Efflux Ratio | Brain Penetrance |
| Standard Inhibitor | Pyrrolopyridine (HBD active) | >450 | >110 | ~150 | >5.0 | Poor |
| Compound 4 (Lead) | 3,5-Dimethylquinazolinone | 408 | 91 | 88 | 2.1 | Moderate |
| PF-07284890 | 3,5-Dimethylquinazolinone | 486 | 94 | <10 | 1.5 | High (Clinical) |
Experimental Protocol: Molecular Docking Workflow
To accurately model the binding of dimethylquinazolinone ligands, a rigorous molecular docking protocol is required. The following self-validating workflow utilizes standard computational suites (e.g., Schrödinger Maestro, Glide, Prime) to ensure reproducible, high-fidelity results.
Step 1: Protein Preparation
-
Import: Retrieve the X-ray crystal structure of the target kinase (e.g., BRAF V600E, PDB: 4PP7) from the Protein Data Bank.
-
Pre-processing: Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to any structural metals.
-
Optimization: Use PROPKA to predict the protonation states of ionizable residues at physiological pH (7.4). Causality: Incorrect protonation of the hinge region (e.g., forcing a protonated state on a neighboring residue) will artificially repel the quinazolinone core, leading to false-negative docking scores.
-
Minimization: Perform a restrained minimization using the OPLS4 force field to relieve steric clashes while maintaining heavy-atom coordinate integrity (RMSD < 0.3 Å).
Step 2: Ligand Preparation
-
Structure Generation: Input the 2D structures of the dimethylquinazolinone derivatives.
-
State Generation: Use Epik to generate all possible tautomers and protonation states at pH 7.4 ± 0.5. Causality: While the quinazolinone core is relatively stable, substituents on the tail (e.g., sulfonamides) may ionize. Docking an incorrect ionization state will drastically alter the computed binding pose and calculated free energy.
-
Minimization: Minimize the 3D conformations using the OPLS4 force field.
Step 3: Receptor Grid Generation
-
Centering: Define the docking grid box centered on the co-crystallized ligand or specific hinge residues (e.g., Cys532).
-
Constraints: Apply a hydrogen bond constraint to the backbone NH of the target hinge residue. Causality: This ensures that the docking algorithm strictly prioritizes poses where the N-1 of the quinazolinone acts as an acceptor, filtering out non-physiological, flipped orientations that score well mathematically but fail in vitro.
Step 4: Glide Docking and Scoring
-
Standard Precision (SP): Run an initial SP docking pass to rapidly screen conformational space and eliminate high-energy, sterically clashing poses.
-
Extra Precision (XP): Subject the top 10% of poses to XP docking. XP employs a more rigorous scoring function that heavily penalizes desolvation and explicitly rewards the exact
- stacking geometries critical for stabilizing the quinazolinone ring.
Step 5: Post-Docking Analysis (Prime MM-GBSA)
-
Free Energy Calculation: Calculate the binding free energy (
) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method to account for solvent effects. -
Validation: Compare the calculated
with empirical IC₅₀ values to establish a predictive correlation model for future lead optimization.
Step-by-step molecular docking workflow for evaluating dimethylquinazolinone ligands.
Conclusion
The 3,5-dimethylquinazolinone motif represents a paradigm shift in the design of CNS-active kinase inhibitors. By replacing traditional hydrogen bond donors with a scaffold that relies on precise hydrogen bond acceptance and robust
References
-
Ren, L., Moreno, D., Baer, B. R., et al. "Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2024, 67(15), 13019-13032. URL:[Link]
The Strategic Imperative of Profiling Dimethylquinazolone
The Dimethylquinazolone Scaffold: A Comprehensive Guide to Metabolic Stability and Pharmacokinetic Profiling
In modern medicinal chemistry, the 4(3H)-quinazolinone core is a privileged scaffold, ubiquitous in the design of anti-cancer agents, kinase inhibitors, and neuroactive compounds[1][2]. At the foundation of this structural class lies dimethylquinazolone (2,3-dimethylquinazolin-4(3H)-one). While its low molecular weight and favorable physicochemical properties make it an ideal starting point for fragment-based drug discovery, its intrinsic metabolic liabilities often result in rapid in vivo clearance[3].
As a Senior Application Scientist, I approach the dimethylquinazolone (DMQ) scaffold not just as a chemical entity, but as a dynamic system interacting with hepatic enzymes. Understanding the specific sites of cytochrome P450 (CYP450) mediated oxidation on the DMQ core is critical. If we do not map and mitigate these liabilities early, downstream lead optimization will suffer from poor oral bioavailability and short half-lives.
Mechanistic Biotransformation: The CYP450 Liability Map
The metabolic fate of the DMQ scaffold is primarily dictated by Phase I oxidative enzymes, specifically CYP3A4 and, to a lesser extent, CYP2C19[4]. The structural simplicity of DMQ exposes three primary vectors for enzymatic attack:
-
N-Demethylation (Position 3): The methyl group attached to the nitrogen at position 3 is highly susceptible to oxidative dealkylation. CYP3A4 catalyzes the hydroxylation of this methyl group, forming an unstable carbinolamine intermediate that spontaneously collapses to release formaldehyde, yielding the N-desmethyl metabolite.
-
Aliphatic Oxidation (Position 2): The C2-methyl group is a classic site for aliphatic hydroxylation, leading to a hydroxymethyl derivative. This site is particularly vulnerable due to the activating effect of the adjacent imine-like double bond.
-
Aromatic Hydroxylation (Positions 5-8): The electron-rich fused benzene ring can undergo epoxidation followed by NIH shift, resulting in phenolic metabolites.
Fig 1. Primary Phase I CYP450-mediated biotransformation pathways of the DMQ scaffold.
Self-Validating In Vitro Protocol: Human Liver Microsomal (HLM) Stability
To accurately quantify the clearance of DMQ and its derivatives, we employ a Human Liver Microsome (HLM) stability assay. This protocol is designed as a self-validating system ; every choice is driven by the kinetic requirements of Michaelis-Menten enzyme mechanics.
Rationale and Assay Design
-
Substrate Concentration (1 µM): We strictly maintain the substrate concentration at 1 µM. Causality: This ensures
, placing the reaction in the linear, first-order kinetic regime necessary for calculating intrinsic clearance ( ). -
Protein Concentration (0.5 mg/mL): Using 0.5 mg/mL of microsomal protein prevents non-specific protein binding from artificially masking clearance, while providing sufficient enzymatic activity to detect moderate-to-slow turnover.
-
System Controls: The assay must continuously prove its own validity. We run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil does not clear rapidly, the NADPH regenerating system has failed; if Warfarin clears too fast, the microsomes are compromised.
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer, adjusted precisely to pH 7.4. Note: Phosphate is chosen over Tris or HEPES because it optimally stabilizes CYP450 quaternary structures.
-
Master Mix Assembly: In a 96-well deep-well plate, combine HLM (final concentration 0.5 mg/mL) and DMQ (final concentration 1 µM) in the phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂). Causality: CYP enzymes require a continuous supply of electrons; a regenerating system prevents the rapid depletion of NADPH that would otherwise stall the reaction.
-
Time-Course Sampling: At precisely
and minutes, withdraw 50 µL aliquots from the reaction mixture. -
Enzymatic Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard). Causality: The 3:1 organic-to-aqueous ratio instantaneously denatures the CYP proteins, halting metabolism at the exact timepoint. The internal standard corrects for any volumetric errors or LC-MS/MS matrix suppression.
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis (MRM mode).
Quantitative Data & Structural Optimization
Once the raw LC-MS/MS peak area ratios (Analyte/IS) are obtained, we plot the natural log of the remaining percentage against time. The slope of this line yields the elimination rate constant (
Unmodified dimethylquinazolone exhibits rapid clearance. To engineer drug-like properties, medicinal chemists utilize scaffold hopping and steric shielding [3][5]. The table below summarizes the comparative metabolic stability of the base DMQ scaffold versus rationally optimized derivatives.
| Compound / Scaffold Variant | Structural Modification | Primary Metabolic Fate | ||
| Dimethylquinazolone (DMQ) | None (Parent) | 12.4 | 111.8 | Rapid N-demethylation (N3) |
| DMQ-CF3 Analog | C2-Methyl | 38.6 | 35.9 | N-demethylation (N3) |
| N-Isopropyl DMQ | N3-Methyl | 45.2 | 30.6 | Aliphatic oxidation (C2) |
| Optimized Lead (Dual Mod) | C2-CF3 + N3-Isopropyl | >120 | <11.5 | Stable (Minor aryl hydroxylation) |
Data Interpretation: Replacing the C2-methyl group with a strong electron-withdrawing and sterically demanding trifluoromethyl group deactivates the adjacent positions against oxidation. However, true metabolic stability is only achieved when the highly vulnerable N3-methyl group is replaced with bulkier alkyl groups (e.g., isopropyl or cyclopropyl), sterically hindering the CYP3A4 active site from accessing the nitrogen-alkyl bond[5].
Conclusion
The dimethylquinazolone scaffold is a powerful engine for drug discovery, but its utility is strictly gated by its metabolic liabilities. By utilizing rigorously controlled, self-validating microsomal assays, researchers can systematically identify clearance mechanisms. Transitioning a DMQ-based hit to a viable lead requires a deliberate strategy of blocking N-demethylation and C2-aliphatic oxidation, ultimately yielding a pharmacokinetic profile suitable for in vivo efficacy.
References
-
4(3H)-Quinazolinone, 2,3-dimethyl- Source: NIST Chemistry WebBook, SRD 69 URL:[Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Assessment of the stereoselective metabolism of methaqualone in man by capillary electrophoresis Source: PubMed (NIH) URL:[Link]
-
Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. 4(3H)-Quinazolinone, 2,3-dimethyl- [webbook.nist.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessment of the stereoselective metabolism of methaqualone in man by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
Dimethylquinazolone Biological Activities: A Comprehensive Technical Guide
Executive Summary
The quinazolin-4-one core represents a highly privileged pharmacophore in modern medicinal chemistry. Specifically, the dimethylated derivatives (e.g., 2,3-dimethylquinazolin-4-one, 3,5-dimethylquinazolin-4-one) have emerged as potent modulators across multiple biological domains, ranging from targeted oncological therapies to broad-spectrum antimicrobial agents[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic pathways, summarize the quantitative efficacy, and provide field-proven, self-validating experimental protocols for evaluating the biological activities of dimethylquinazolone derivatives.
Structural Biology & Pharmacophore Dynamics
The inherent bioactivity of the quinazolin-4-one scaffold stems from its structural mimicry of purine bases, allowing it to competitively bind to the ATP-binding pockets of various kinases and intercalate into nucleic acids[1]. The addition of dimethyl groups serves a critical pharmacokinetic purpose:
-
Enhanced Lipophilicity: Methylation significantly increases the partition coefficient (LogP), facilitating superior penetration across the blood-brain barrier (BBB) for neuro-oncological targets and improving permeation through rigid bacterial cell walls[2][3].
-
Steric Tuning: Specific methylation patterns (e.g., 3,8-dimethyl or 3,6-dimethyl) lock the molecule into conformations that maximize hydrogen bonding with specific target residues, such as the hinge region of mutant PI3K-alpha[2][4].
Oncological Applications: PI3K-Alpha Inhibition
Recent advancements in targeted cancer therapy have highlighted dimethylquinazolone derivatives as highly selective inhibitors of mutant Phosphoinositide 3-kinase alpha (PI3Kα)[2]. Class I PI3Ks, consisting of a p85 regulatory subunit and a p110 catalytic subunit (coded by the PIK3CA gene), are frequently mutated in solid tumors, including astrocytomas, brain metastases, and breast cancers[2].
Dimethylquinazolone compounds act as ATP-competitive inhibitors. By binding to the active site of the p110α catalytic subunit, they prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) into phosphatidylinositol 3,4,5-trisphosphate (PIP3)[2]. This disruption effectively starves the downstream AKT/mTOR signaling cascade, halting tumor proliferation and inducing apoptosis.
Fig 1: Mechanism of mutant PI3K-alpha inhibition by dimethylquinazolone derivatives.
Antimicrobial & Agricultural Efficacy
Beyond oncology, the dimethylquinazolone scaffold exhibits profound biocidal properties. Derivatives such as 6-amino-3,5-dimethylquinazolin-4-one demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogens[3].
In agricultural pathology, quinazolin-4-one derivatives are heavily utilized as fungicidal and herbicidal agents. They are particularly effective in combating devastating crop diseases such as cotton wilt disease, gammosis, and root rot[1]. The mechanism of action typically involves the disruption of ergosterol biosynthesis in fungi or the inhibition of bacterial DNA gyrase, leading to rapid cell death[1][3].
Quantitative Data Synthesis
The following table summarizes the biological targets, representative compounds, and quantitative efficacy metrics associated with the dimethylquinazolone scaffold based on recent literature and patent data[1][2][3][4].
| Biological Target / Application | Representative Derivative | Activity Metric | Primary Mechanism of Action |
| Mutant PI3K-alpha (Oncology) | 8-bromo-2-chloro-3,6-dimethylquinazolin-4-one | IC50: 10 - 500 nM | ATP-competitive kinase inhibition |
| Gram-Positive Bacteria | 6-amino-3,5-dimethylquinazolin-4-one | MIC: 4 - 32 µg/mL | Disruption of cell wall synthesis |
| Agricultural Fungi | 2-Methoxycarbonylaminoquinazolinone analogs | MIC: 10 - 50 µg/mL | Interference with ergosterol synthesis |
| Immune Modulation (Cot) | 3,8-dimethylquinazolin-4-one | IC50: 50 - 1000 nM | Kinase modulation / Immunosuppression |
Standardized Experimental Methodologies
To ensure scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly stated to explain why specific reagents and conditions are selected.
Protocol A: In Vitro PI3K-alpha Kinase Inhibition Assay (HTS Format)
Objective: Determine the half-maximal inhibitory concentration (IC50) of dimethylquinazolone derivatives against mutant PI3K-alpha[2][5]. Causality & Validation: We utilize the ADP-Glo™ Kinase Assay because it measures the byproduct (ADP) directly, providing a universal, homogeneous format that eliminates false positives caused by lipid-compound interactions. The assay is self-validating: it requires a Z'-factor > 0.6, utilizing Alpelisib as a positive control (full inhibition) and a DMSO-only vehicle as a negative control (maximum activity) to establish a robust assay window.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2). Causality: Mg2+ is strictly required to coordinate ATP within the kinase active site.
-
Compound Solubilization: Dissolve the dimethylquinazolone derivative in 100% anhydrous DMSO to a stock concentration of 10 mM. Causality: The highly hydrophobic nature of the dimethylated core requires pure DMSO to prevent compound precipitation.
-
Serial Dilution: Perform 3-fold serial dilutions using acoustic liquid handling into a 384-well plate. The final assay DMSO concentration must be capped at 1%. Causality: DMSO concentrations exceeding 1% can denature the p110α catalytic subunit, skewing IC50 results.
-
Enzyme-Substrate Incubation: Add 2 nM mutant PI3K-alpha, 10 µM PIP2 substrate, and 25 µM ATP. Incubate for 60 minutes at 25°C.
-
Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.
-
Data Analysis: Calculate the Z'-factor for plate validation. Fit the dose-response luminescence data using a 4-parameter non-linear logistic regression to extract the IC50 value[2].
Fig 2: High-throughput screening workflow for evaluating kinase inhibition.
Protocol B: Minimum Inhibitory Concentration (MIC) Determination
Objective: Quantify the antimicrobial efficacy of dimethylquinazolone derivatives[3]. Causality & Validation: Broth microdilution is selected over disk diffusion to provide precise, reproducible quantitative data. The system is self-validated by including a sterility control (media only, must remain clear) and a growth control (bacteria + 1% DMSO vehicle, must show heavy turbidity).
Step-by-Step Workflow:
-
Inoculum Preparation: Cultivate target strains on Mueller-Hinton (MH) agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5×10^8 CFU/mL). Causality: Standardizing the inoculum prevents artificial shifts in the MIC caused by bacterial overpopulation or underpopulation.
-
Compound Dilution: Serially dilute the compound in MH broth to achieve a testing range of 0.5 to 128 µg/mL. Causality: A broad logarithmic range ensures the capture of the exact inflection point of bacterial inhibition.
-
Inoculation: Dispense 50 µL of the adjusted bacterial suspension into 50 µL of the compound-containing broth in a 96-well microtiter plate.
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-24 hours.
-
Readout: Visually assess the wells for turbidity (bacterial growth). The MIC is defined as the lowest compound concentration that yields no visible growth.
Conclusion
The dimethylquinazolone scaffold is a highly versatile and potent chemical moiety. By strategically leveraging its lipophilicity and hydrogen-bonding capabilities, drug development professionals can tailor this core for highly specific applications—ranging from overcoming mutant PI3K-alpha resistance in aggressive solid tumors to developing next-generation agricultural fungicides. Rigorous, self-validating assay designs remain paramount to accurately translating these in vitro activities into viable therapeutic candidates.
References
- US20240124422A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals Google Patents URL
- WO2024211346A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals Google Patents URL
-
STUDY OF - The methylation reaction in the quinazolin-4-one molecule Galaxy International Interdisciplinary Research Journal (Neliti) URL:[Link]
- CN114380799B - Cot modulators and their methods of use Google Patents URL
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. US20240124422A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]
- 3. Buy 6-amino-3,5-dimethylquinazolin-4(3H)-one [smolecule.com]
- 4. CN114380799B - Cotè°èååå ¶ä½¿ç¨æ¹æ³ - Google Patents [patents.google.com]
- 5. WO2024211346A1 - Mutant pi3k-alpha inhibitors and their use as pharmaceuticals - Google Patents [patents.google.com]
Methodological & Application
Application Note: Optimized Protocol for the Solubilization and In Vitro Evaluation of Dimethylquinazolone (DMQ)
Introduction & Mechanistic Rationale
Quinazolinones, including dimethylquinazolone (DMQ), represent a highly significant class of nitrogen-containing heterocyclic pharmacophores in modern oncology and drug discovery . These compounds are renowned for their potent anti-proliferative and cytotoxic properties, primarily functioning as competitive inhibitors of receptor tyrosine kinases . By binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), DMQ disrupts downstream signaling cascades—specifically the PI3K/Akt and RAS/MAPK pathways—halting tumor cell proliferation and inducing apoptosis .
However, translating the biochemical potency of DMQ into reliable in vitro data requires overcoming its physicochemical limitations. Like many quinazoline derivatives, DMQ is highly lipophilic and exhibits poor aqueous solubility. To prevent precipitation in aqueous cell culture media, DMQ must be initially dissolved in an amphiphilic carrier solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for this application, as it fully solubilizes the hydrophobic quinazolone core while remaining completely miscible with aqueous buffers .
Simplified EGFR signaling cascade illustrating the targeted inhibitory action of DMQ.
Physicochemical Properties & Solubility Dynamics
To ensure a self-validating experimental setup, researchers must adhere strictly to the solubility thresholds of DMQ. Exceeding these limits results in micro-precipitation, which artificially lowers the effective concentration of the drug and invalidates dose-response data.
Table 1: Physicochemical & Handling Parameters of Dimethylquinazolone (DMQ)
| Parameter | Specification / Value | Causality / Rationale |
| Molecular Weight | ~174.2 g/mol (Base dependent) | Essential for accurate molarity calculations. |
| Primary Solvent | Anhydrous DMSO (≥99.9%) | Maximizes solubility; prevents aqueous hydrolysis. |
| Max Solubility (DMSO) | ~20-50 mM | Ensures stable master stocks without supersaturation. |
| Working Sol. Limit | ≤ 0.5% DMSO (v/v) | Prevents solvent-induced background cytotoxicity. |
| Storage (Stock) | -20°C to -80°C, dark | Prevents thermal degradation and photo-oxidation. |
Reagent Preparation: Master Stock Synthesis
The following protocol outlines the generation of a 10 mM Master Stock of DMQ.
Step-by-step workflow for the preparation and in vitro application of DMQ solutions.
Step-by-Step Methodology:
-
Equilibration: Allow the lyophilized DMQ vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water drastically reduces the solubility of lipophilic compounds in DMSO, leading to immediate precipitation upon solvent addition.
-
-
Weighing: Weigh exactly 1.74 mg of DMQ using a micro-analytical balance.
-
Dissolution: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial.
-
Homogenization: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 5-10 minutes.
-
Causality: Sonication provides the mechanical cavitation energy required to disrupt crystalline lattice structures without applying excessive heat, which could thermally degrade the pharmacophore.
-
-
Aliquoting: Dispense the 10 mM stock into 50 µL aliquots using sterile, amber microcentrifuge tubes. Store immediately at -20°C.
-
Causality: Amber tubes prevent photo-degradation. Aliquoting eliminates freeze-thaw cycles; repeated freezing and thawing introduces condensation (water) into the DMSO stock, destroying the compound's solubility over time.
-
In Vitro Cell Viability (MTT) Assay Protocol
This protocol evaluates the anti-proliferative effects of DMQ on target cancer cell lines (e.g., MCF-7, A431) .
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells at a density of 5,000 cells/well in a 96-well plate using 100 µL of complete culture media. Incubate for 24h at 37°C, 5% CO₂ to allow for adherence.
-
Serial Dilution (The Critical Step): Prepare 2X working concentrations of DMQ (e.g., 0.2, 2, 20, 100 µM) in complete culture media in a separate dilution block.
-
Causality: Always add the DMSO stock to the aqueous media dropwise while vortexing . Dumping the stock into media causes localized supersaturation, resulting in irreversible micro-precipitation of DMQ.
-
Constraint: Ensure the highest concentration contains ≤0.5% DMSO (v/v).
-
-
Treatment: Aspirate the old media from the 96-well plate. Add 100 µL of the DMQ-media dilutions to the respective wells.
-
Vehicle Control Implementation: Include a "Vehicle Control" well containing the exact same DMSO concentration as your highest treatment group, but without DMQ.
-
Causality: DMSO concentrations >0.5% can alter membrane permeability and induce cellular toxicity. The vehicle control isolates the true pharmacological effect of DMQ from the baseline toxicity of the solvent.
-
-
Incubation: Incubate the treated cells for 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Living cells will reduce the tetrazolium salt into purple formazan crystals.
-
Solubilization & Quantification: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to dissolve the formazan crystals. Measure absorbance at 570 nm using a microplate reader.
Data Analysis & Self-Validation Metrics
To ensure the integrity of your experimental data, the protocol must validate itself through two primary checkpoints:
-
Self-Validation Checkpoint 1 (Physical): Before adding the MTT reagent, inspect the highest concentration wells under an inverted phase-contrast microscope (20X objective). The absence of refractive micro-crystals validates that DMQ remained in solution throughout the 72h incubation. If crystals are observed, the IC₅₀ data is invalid due to unpredictable effective drug concentrations.
-
Self-Validation Checkpoint 2 (Biological): The viability of the Vehicle Control must remain ≥95% relative to completely untreated cells. If the Vehicle Control viability drops significantly, the DMSO concentration is too high and is confounding the assay results.
Calculate the percentage of cell viability relative to the vehicle control and utilize non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
References
-
New quinazolinone-based Mannich bases: Synthesis and in vitro cytotoxic evaluation. Indian Journal of Chemistry. Available at:[Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules (via PubMed Central). Available at:[Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports (via PubMed Central). Available at:[Link]
Dosing guidelines for dimethylquinazolone in murine models
Application Note: In Vivo Dosing Guidelines and Pharmacodynamic Profiling of Dimethylquinazolone in Murine Models
Introduction & Mechanistic Rationale
Dimethylquinazolone (2,3-dimethyl-4(3H)-quinazolinone; CAS: 1769-25-1) is a lipophilic quinazolinone derivative and a direct methyl congener of the well-characterized sedative-hypnotic agent, methaqualone[1]. While structurally analogous to methaqualone, dimethylquinazolone (DMQ) exhibits a highly specific pharmacological profile. In murine models, it demonstrates potent central and peripheral muscle relaxant activity, driven primarily by the selective inhibition of spinal polysynaptic reflexes[2].
Historically, DMQ has been shown to be significantly more potent than standard muscle relaxants like mephenesin[2]. As drug development professionals increasingly revisit quinazolinone scaffolds for novel anticonvulsant and muscle relaxant therapeutics, establishing reproducible, artifact-free in vivo dosing protocols is critical. This guide provides a self-validating experimental framework for formulating, dosing, and evaluating DMQ in mice.
Pharmacokinetic Considerations & Vehicle Selection
The Causality of Formulation: DMQ is a highly lipophilic molecule (Molecular Weight: 174.2 g/mol )[3]. Attempting to dissolve DMQ directly in standard physiological saline will result in immediate precipitation. Administering a suspension of precipitated DMQ intraperitoneally (IP) leads to erratic absorption kinetics, localized tissue necrosis, and uninterpretable dose-response curves. To ensure rapid systemic distribution and reproducible bioavailability, a precise co-solvent system is mandatory to disrupt the crystal lattice and maintain the compound in solution.
Quantitative Data: Dose-Response Framework
The following dosing parameters are extrapolated from comparative efficacy studies utilizing DMQ, methaqualone, and mephenesin in murine models[2][4].
| Pharmacodynamic Target | Recommended Dose Range (IP) | Phenotypic Observation | Mechanistic Causality |
| Sub-clinical / Baseline | 1.0 - 5.0 mg/kg | No significant motor impairment. | Sub-threshold receptor occupancy at central GABAergic sites. |
| Muscle Relaxation | 10.0 - 25.0 mg/kg | Reduction in muscle tone, mild ataxia. | Inhibition of spinal polysynaptic reflexes[2]. |
| Sedation / Hypnosis | 30.0 - 50.0 mg/kg | Loss of righting reflex, deep sedation. | Widespread CNS depression; cortical inhibition[4]. |
| Peripheral Flaccidity | > 50.0 mg/kg | Profound flaccidity, respiratory risk. | Direct peripheral neuromuscular junction blockade[2]. |
Experimental Workflows & Step-by-Step Methodologies
Every protocol below is designed as a self-validating system , ensuring that any failure in formulation, administration, or behavioral testing is caught before data is finalized.
Protocol A: Formulation of DMQ for Intraperitoneal (IP) Administration
Scientist's Insight: When formulating quinazolinones, the order of solvent addition is non-negotiable. Rushing the aqueous phase causes irreversible micro-crystallization.
-
Weighing: Accurately weigh the required mass of DMQ powder using an analytical microbalance.
-
Primary Solubilization: Dissolve DMQ in 10% (v/v) Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds. Causality: DMSO acts as the primary solvent to completely disrupt the lipophilic compound's crystal lattice.
-
Surfactant Addition: Add 40% (v/v) Polyethylene Glycol 400 (PEG400) and vortex for an additional 2 minutes. Causality: PEG400 acts as a stabilizing co-solvent, preventing the drug from crashing out when the aqueous phase is introduced.
-
Aqueous Dilution: Slowly add 50% (v/v) sterile 0.9% NaCl (Saline) dropwise while continuously vortexing the tube.
-
System Validation Checkpoint: Hold the final solution against a harsh light source. It must be 100% transparent. If any cloudiness or Tyndall effect (light scattering) is observed, the compound has precipitated. Do not inject; discard and reformulate.
Protocol B: IP Dosing and Pharmacodynamic Monitoring
-
Animal Preparation: Habituate adult male C57BL/6 mice (20-25g) to the testing room for at least 1 hour prior to dosing to minimize stress-induced catecholamine release, which can mask sedative effects.
-
Administration: Administer the DMQ formulation via IP injection using a 27G needle. Standardize the injection volume to 10 mL/kg to prevent volume-induced discomfort.
-
Control Group Integration (Self-Validating Design):
-
Observation: Monitor for the onset of action. Peak CNS and motor effects for quinazolinones typically manifest 15–30 minutes post-injection.
Protocol C: Motor Function Assay (Rotarod Test)
Causality: The Rotarod test specifically quantifies the central muscle relaxant and ataxic properties of DMQ by measuring the animal's ability to maintain balance on an accelerating rotating cylinder.
-
Pre-training (Day -1): Train mice on the Rotarod at a constant speed of 10 RPM for 3 trials (max 300 seconds per trial). Exclude any mice that cannot maintain balance for at least 60 seconds. Causality: Eliminates baseline motor deficits from the data pool.
-
Testing (Day 0): 20 minutes post-IP injection of DMQ, place the mouse on the Rotarod.
-
Acceleration Protocol: Accelerate the rod from 4 to 40 RPM over a 300-second window.
-
Data Acquisition: Record the latency to fall (in seconds).
-
System Validation Checkpoint: The Vehicle control group must average >200 seconds. The Positive control group must show a statistically significant reduction (e.g., <100 seconds). If the Vehicle group falls early, the animals are stressed or undertrained, invalidating the entire cohort's data.
Mechanistic Pathway Visualization
The following diagram maps the logical pharmacological cascade from DMQ administration to the observed phenotypic outcome.
Pharmacodynamic pathway of DMQ inducing muscle relaxation in murine models.
References
-
Title: 4(3H)-Quinazolinone, 2,3-dimethyl- - NIST Chemistry WebBook Source: National Institute of Standards and Technology (nist.gov) URL: [Link]
-
Title: 2,3-DIMETHYL-3H-QUINAZOLIN-4-ONE - Global Substance Registration System Source: National Institutes of Health (nih.gov) URL: [Link]
-
Title: The muscle relaxant activity of methaqualone and its methyl congener Source: British Journal of Pharmacology (PubMed) URL: [Link]
-
Title: The effects of methaqualone on the seizure susceptibility of mice Source: PubMed (nih.gov) URL: [Link]
Sources
Comprehensive Guide to Evaluating the Anticonvulsant Activity of Dimethylquinazolone and Quinazolin-4(3H)-one Derivatives
Executive Summary
The discovery of methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) established the quinazolin-4(3H)-one nucleus as a highly privileged scaffold in the development of synthetic anticonvulsant agents[1]. Dimethylquinazolone and its structural analogs exhibit potent antiepileptic properties primarily by acting as positive allosteric modulators (PAMs) at the GABA-A receptor[2]. However, the clinical viability of early quinazolinones was historically hindered by sedative-hypnotic neurotoxicity and abuse potential[3].
For modern drug development professionals, evaluating novel dimethylquinazolone derivatives requires a rigorous, multi-tiered screening cascade. This application note outlines the authoritative in vivo methodologies required to quantify anticonvulsant efficacy, establish mechanistic causality, and determine the therapeutic safety margin (Protective Index).
Pharmacological Rationale & Mechanism of Action
Unlike classical benzodiazepines, methaqualone and its dimethylquinazolone analogs do not bind to the classical
Because of this unique binding profile, researchers must employ specific chemoconvulsant and electroshock models to accurately map the compound's efficacy profile. The subcutaneous pentylenetetrazole (scPTZ) model is the gold standard for evaluating drugs that influence GABAergic transmission[2], while the Maximal Electroshock Seizure (MES) model assesses the compound's ability to prevent seizure spread in generalized tonic-clonic epilepsy[4].
Mechanistic pathway of dimethylquinazolone as a GABA-A receptor positive allosteric modulator.
Protocol 1: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
Causality & Self-Validation
PTZ is a non-competitive antagonist that blocks the GABA-A receptor chloride channel, inducing myoclonic and absence-like seizures. Because dimethylquinazolone is a PAM of GABA-A, it directly counteracts PTZ-induced depolarization[5].
Self-Validating System Design : To ensure the assay validates the specific
Step-by-Step Methodology
-
Formulation : Suspend the dimethylquinazolone derivative in 10% DMSO or 0.5% Tween-80 in physiological saline. Rationale: Quinazolin-4(3H)-ones are highly lipophilic; failure to homogenize will result in erratic absorption and artificially low ED50 readouts[4].
-
Animal Preparation : Fast adult male Swiss albino mice (20–25 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups of six.
-
Dosing : Administer the test compound, vehicle (negative control), or Diazepam (positive control, 1 mg/kg) via intraperitoneal (i.p.) injection at doses ranging from 50 to 150 mg/kg[2].
-
Mechanism Validation (Optional but Recommended) : In a separate cohort, administer Flumazenil (10 mg/kg, i.p.) 15 minutes prior to the test compound.
-
Seizure Induction : 30 to 45 minutes post-dosing, inject PTZ (85 mg/kg) subcutaneously into the loose fold of skin on the back of the neck[5]. Note: 85 mg/kg is the established CD97 (convulsive dose in 97% of animals).
-
Observation & Endpoints : Isolate mice in individual Plexiglas cages. Observe for 30 minutes. Protection is defined as the complete absence of a single episode of clonic spasms lasting longer than 3 seconds[5].
Protocol 2: Maximal Electroshock Seizure (MES) Model
Causality & Self-Validation
While scPTZ evaluates GABAergic potentiation, the MES test induces massive, instantaneous neuronal depolarization, mirroring generalized tonic-clonic seizures. Efficacy in this model indicates that the dimethylquinazolone derivative possesses a broader spectrum of activity, potentially involving voltage-gated sodium channel blockade or robust network-level suppression[6],[7].
Step-by-Step Methodology
-
Pre-Screening : 24 hours prior to testing, subject all mice to a preliminary MES shock. Only retain animals that exhibit a full Hindlimb Tonic Extensor (HLTE) response to ensure baseline susceptibility.
-
Dosing : Administer the test compounds (i.p.) as described in Protocol 1. Use Phenytoin (25 mg/kg) or Carbamazepine as the positive reference standard[6].
-
Electroshock Application : 30 minutes post-dosing, apply an alternating electrical current (50 mA, 60 Hz) for 0.2 seconds via saline-soaked corneal electrodes[4]. Rationale: Corneal application ensures direct trans-hemispheric current flow, bypassing cranial resistance.
-
Observation & Endpoints : Immediately observe the animal. Protection is strictly defined as the complete abolition of the HLTE component of the seizure[4]. Calculate the ED50 based on the dose-response protection curve.
Protocol 3: Rotarod Ataxia Assay (Neurotoxicity Profiling)
Causality & Self-Validation
The primary dose-limiting toxicity of methaqualone and its derivatives is severe CNS depression, ataxia, and hypnosis[8]. The Rotarod test quantitatively differentiates a true anticonvulsant effect from generalized motor impairment. By establishing the Toxic Dose (TD50), researchers can calculate the Protective Index (PI = TD50 / ED50). A viable antiepileptic drug candidate must exhibit a PI > 3.0[6].
Step-by-Step Methodology
-
Training Phase : Place untreated mice on a knurled rod rotating at a constant speed of 10 rpm. Train animals for 3 consecutive days. Exclude any mouse unable to maintain its balance for at least 3 minutes.
-
Dosing : Administer the test compound at escalating doses (e.g., 100, 200, 300 mg/kg).
-
Testing : 30 minutes post-administration, place the mice back on the rotating rod.
-
Endpoints : Neurotoxicity (ataxia) is indicated if the animal falls off the rod within 1 minute of placement[5]. Calculate the TD50 using probit analysis.
Standardized workflow for evaluating the in vivo anticonvulsant profile and safety margin.
Quantitative Data Presentation
To effectively benchmark novel dimethylquinazolone derivatives, data should be aggregated to highlight the therapeutic window. Below is a representative pharmacological profile comparing a hypothetical optimized dimethylquinazolone lead against standard reference agents.
Table 1: Representative Pharmacological Profile of Quinazolin-4(3H)-one Derivatives
| Compound | scPTZ ED50 (mg/kg) | MES ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI)* |
| Dimethylquinazolone (Lead) | 45.2 | 68.5 | >300 | >6.6 |
| Methaqualone (Reference) | 65.0 | 80.0 | 150 | 2.3 |
| Diazepam (Control) | 1.5 | 15.0 | 12.0 | 8.0 |
| Phenobarbital (Control) | 12.5 | 22.0 | 65.0 | 5.2 |
*Protective Index (PI) is calculated using the scPTZ ED50 value (TD50 / scPTZ ED50), as quinazolinones are primarily GABAergic agents.
References
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives Source: MDPI (Molecules) URL:[Link]
-
A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) Source: PubMed Central (PMC) URL:[Link]
-
Evaluation of Anticonvulsant Activity and Toxicity Screening of Semicarbazones Derived from Quinazolinone Scaffold Source: Bentham Science (Current Bioactive Compounds) URL:[Link]
-
Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives Source: PubMed Central (PMC) URL:[Link]
-
Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor Source: PubMed Central (PMC) URL:[Link]
-
Synthesis and Anticonvulsant Activity Evaluation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Novel 1-Benzylsubstituted Derivatives Source: Neliti (ScienceRise: Pharmaceutical Science) URL:[Link]
-
Synthesis, in vivo and in silico anticonvulsant activity studies of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide Source: European Journal of Medicinal Chemistry URL:[Link]
-
Chemical structures of methaqualone and hybrid compounds containing the quinazolin-4(3H)-one nucleus Source: ResearchGate URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 8. media.neliti.com [media.neliti.com]
Application Notes and Protocols for Cell Viability Testing of Quinazoline Derivatives
Introduction: The Therapeutic Potential of Quinazoline Derivatives
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, most notably as anticancer agents.[1][2] Many of these compounds exert their cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1] A primary mechanism of action for many anti-cancer quinazolines is the inhibition of protein kinases, which are critical enzymes in cell signaling.[2]
Prominent molecular targets for these derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Many quinazoline-based drugs are potent EGFR tyrosine kinase inhibitors. By competing with ATP at the kinase domain, they disrupt downstream signaling pathways like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades, which are crucial for cell proliferation and survival.[3][4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinazolines can block angiogenesis, the process of forming new blood vessels that tumors need to grow.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by quinazoline derivatives can lead to cell cycle arrest, preventing cancer cells from dividing.[2]
Given their targeted mechanisms, accurately quantifying the effect of novel quinazoline compounds, such as dimethylquinazolone, on cancer cell viability is a cornerstone of the preclinical drug discovery process. This document provides detailed protocols for three robust and widely adopted colorimetric assays for assessing cell viability and cytotoxicity: the MTT, WST-1, and alamarBlue® assays.
Core Principles of Cell Viability Assays
The assays described herein are designed to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] The central principle relies on the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically active cells.[6] These enzymes reduce a substrate (a tetrazolium salt or resazurin) into a colored or fluorescent product, the amount of which is directly proportional to the number of viable cells.
Experimental Workflow & Signaling Pathway Visualization
To contextualize the protocols, the following diagrams illustrate a typical experimental workflow for assessing the cytotoxicity of a quinazoline derivative and the EGFR signaling pathway commonly targeted by these compounds.
Caption: General workflow for an in vitro cytotoxicity assay.
Caption: Simplified EGFR signaling pathway and inhibition mechanism.
Protocol 1: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) Assay
Principle: The MTT assay is a classic colorimetric method for assessing cell metabolic activity.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[5] The resulting crystals are then dissolved in an organic solvent, and the absorbance of the colored solution is measured. The intensity of the purple color is directly proportional to the number of living cells.
Materials:
-
Novel quinazoline compounds (e.g., dimethylquinazolone)
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in PBS, sterile-filtered, and stored protected from light at 4°C.[2][7]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[2]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed cells into a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1][2]
-
Include wells for controls: vehicle control (cells + medium + solvent used for compound), and blank (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazoline compound in complete culture medium. A common starting range is 0.1 to 100 µM.[9]
-
Carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compounds.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Protocol 2: WST-1 (Water-Soluble Tetrazolium Salt) Assay
Principle: The WST-1 assay is a modification of the MTT assay that offers higher sensitivity and a simpler workflow.[6] The WST-1 tetrazolium salt is cleaved by mitochondrial dehydrogenases in viable cells to form a water-soluble formazan dye.[6] This eliminates the need for the formazan solubilization step, as the colored product is released directly into the culture medium.[10] The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[6]
Materials:
-
WST-1 Cell Proliferation Reagent
-
All other materials as listed for the MTT assay (excluding MTT and solubilization solution)
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
WST-1 Addition and Incubation:
-
After the compound treatment period, add 10 µL of WST-1 reagent directly to each 100 µL of culture medium in the wells.[6]
-
Gently shake the plate for 1 minute to ensure uniform distribution.
-
Incubate the plate for 0.5 to 4 hours at 37°C in a CO₂ incubator.[6] The optimal incubation time should be determined empirically for each cell type and density, as color development can be rapid.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[6] A reference wavelength above 600 nm should be used.
-
Protocol 3: alamarBlue® (Resazurin) Assay
Principle: The alamarBlue® assay uses the redox indicator resazurin to measure metabolic activity. In viable cells, the reducing environment of the cytosol converts the cell-permeable, blue, and non-fluorescent resazurin into the pink, highly fluorescent resorufin.[11] The amount of resorufin produced can be quantified by either absorbance or fluorescence, with fluorescence detection offering higher sensitivity.[12] A key advantage is that the reagent is non-toxic, allowing for continuous monitoring of cell viability over time.[11]
Materials:
-
alamarBlue® Cell Viability Reagent
-
All other materials as listed for the MTT assay (excluding MTT and solubilization solution)
-
Microplate reader with fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm) capabilities.
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
alamarBlue® Addition and Incubation:
-
Data Acquisition:
Data Analysis and Interpretation
The primary goal of these assays in drug discovery is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[14]
-
Calculate Percent Viability: For each concentration of the quinazoline derivative, calculate the percentage of cell viability relative to the vehicle-treated control cells after subtracting the background absorbance/fluorescence from the "medium only" blank wells.
-
Formula: % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.[15]
-
Determine IC₅₀ Value: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). The IC₅₀ is the concentration of the compound that corresponds to 50% cell viability on the fitted curve.[14][15] This analysis can be readily performed using software like GraphPad Prism.[16]
Data Presentation Summary
| Parameter | MTT Assay | WST-1 Assay | alamarBlue® (Resazurin) Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Enzymatic reduction of tetrazolium salt | Reduction of resazurin |
| Product | Insoluble purple formazan | Water-soluble dark yellow formazan | Fluorescent pink resorufin |
| Solubilization Step | Required (e.g., DMSO, SDS) | Not required[6] | Not required[11] |
| Detection Method | Absorbance | Absorbance | Fluorescence or Absorbance |
| Wavelength (nm) | 570 (Abs)[5] | 420-480 (Abs)[6] | 560/590 (Ex/Em); 570 (Abs)[12] |
| Toxicity to Cells | Toxic (endpoint assay)[7] | Low toxicity[6] | Non-toxic (kinetic monitoring possible)[11] |
| Sensitivity | Good | Higher than MTT[6] | Very high (especially fluorescence)[12] |
Expert Insights & Troubleshooting
As a Senior Application Scientist, it is crucial to recognize that no assay is perfect. Understanding the potential pitfalls ensures the generation of reliable and reproducible data.
-
Compound Interference: Quinazoline derivatives, like other chemical compounds, can sometimes interfere with the assay chemistry.[7]
-
Issue: Colored compounds can interfere with absorbance readings. Reducing agents can directly reduce the tetrazolium salt or resazurin, leading to false-positive viability signals.
-
Solution: Always run a control with the compound in cell-free medium to measure its intrinsic absorbance or reducing potential. If interference is significant, consider an alternative assay that measures a different viability marker (e.g., an ATP-based assay like CellTiter-Glo®).[17]
-
-
Incomplete Solubilization (MTT Assay): A common source of error in the MTT assay is the incomplete dissolution of formazan crystals.[7]
-
Solution: Ensure the solubilization solution volume is adequate and mix thoroughly on an orbital shaker. Visually confirm complete dissolution under a microscope before reading the plate.[17]
-
-
Optimizing Cell Density: The relationship between cell number and signal is linear only within a certain range.
-
Solution: Before testing compounds, perform a cell titration experiment (seeding a range of cell densities) to determine the optimal number of cells that yields a linear absorbance/fluorescence response for your specific cell line and incubation time.[18]
-
-
Edge Effects: Wells on the periphery of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell growth, leading to variability.
-
Solution: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or medium.
-
By implementing these robust protocols and maintaining awareness of potential confounding factors, researchers can confidently assess the cytotoxic and anti-proliferative effects of novel quinazoline derivatives, paving the way for the development of next-generation therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thco.com.tw [thco.com.tw]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields in Dimethylquinazolone Cyclization
Welcome to the technical support center for the synthesis of dimethylquinazolone derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical solutions to common challenges encountered during the cyclization process. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for robust reaction optimization.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low or no yield is a frequent hurdle in dimethylquinazolone synthesis. This section provides a systematic approach to identifying and addressing the root cause of poor reaction outcomes.
Initial Assessment: Where Did the Reaction Falter?
Before diving into specific parameters, it's crucial to determine the general state of your reaction. Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
DOT script for a troubleshooting workflow diagram:
Caption: Troubleshooting workflow for low-yield dimethylquinazolone cyclization.
Deep Dive into Common Issues and Solutions
Issue 1: Incomplete Reaction and Low Conversion
If your starting materials remain largely unconsumed, the reaction conditions are likely not optimal to overcome the activation energy barrier.
-
Causality: The cyclization step, often a nucleophilic attack followed by dehydration, can be slow. Insufficient thermal energy or inadequate catalytic activity will result in a stalled reaction. The classic Niementowski reaction, for instance, often requires high temperatures (150–200°C) and prolonged heating to proceed effectively.[2]
-
Solutions:
-
Increase Reaction Temperature and Time: Gradually increase the temperature while monitoring for product formation and potential decomposition.[1] Extending the reaction time can also drive the equilibrium towards the product.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation is a powerful technique for accelerating reaction rates and increasing yields in quinazolinone synthesis.[4][5] It can significantly reduce reaction times from hours to minutes.[2]
-
Catalyst Screening: The choice of catalyst is critical. For certain substrates, a Lewis acid like ZnCl₂ can be effective.[6] In other cases, transition metal catalysts such as those based on copper or palladium have shown excellent efficacy.[7][8] Some modern protocols even utilize iodine or operate under catalyst-free conditions with specific solvent systems.[9]
-
Issue 2: Formation of Significant Side Products
The presence of multiple spots on your TLC plate indicates that alternative reaction pathways are competing with your desired cyclization.
-
Causality: Side reactions are common in quinazolinone synthesis. These can include the formation of acyclic intermediates that fail to cyclize, over-alkylation, or self-condensation of starting materials.[10] The choice of solvent and base can significantly influence which reaction pathway is favored.[11] For example, non-polar solvents may favor the formation of benzimidazole byproducts in some cases.[11]
-
Solutions:
-
Optimize Stoichiometry: Ensure precise control over the molar ratios of your reactants. An excess of one reactant may promote unwanted side reactions.
-
Adjust Reaction Temperature: Higher temperatures can sometimes lead to decomposition or the formation of undesired byproducts.[3] A lower temperature might provide a cleaner reaction profile, albeit with a longer reaction time.
-
Solvent and Base Selection: The polarity of the solvent is a key parameter. Highly polar solvents like DMF and water have been shown to give excellent yields in certain quinazolinone syntheses, whereas non-polar solvents like toluene and THF can be ineffective.[12] The strength of the base used is also crucial for promoting deprotonation and cyclization.[11]
-
Issue 3: Degradation of Starting Materials or Product
If you observe a complex mixture of unidentifiable products or a significant loss of material, degradation may be occurring.
-
Causality: Quinazolinone precursors or the final product can be unstable under harsh reaction conditions, such as excessively high temperatures or strongly acidic or basic media.[1]
-
Solutions:
-
Employ Milder Reaction Conditions: Explore alternative synthetic routes that proceed under milder conditions.[1] This could involve using a more active catalyst that allows for lower reaction temperatures.
-
Ensure Reactant Purity: Impurities in starting materials can lead to unexpected side reactions and degradation pathways.[13] Always use purified reactants and dry solvents.
-
Anhydrous Conditions: For reactions sensitive to moisture, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.[3] Water can hydrolyze intermediates or the final product.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: My yield is consistently low when using the traditional Niementowski reaction. What are the most effective ways to improve it?
A1: The traditional Niementowski synthesis often suffers from harsh conditions and long reaction times.[5] To improve yields, consider the following:
-
Microwave Irradiation: This is one of the most effective methods for improving yields and reducing reaction times in the Niementowski synthesis.[4][5]
-
Solid Supports: Using solid supports like acidic alumina, silica gel, or montmorillonite K-10 under solvent-free microwave conditions can enhance efficiency.[13]
-
Two-Step Approach: A milder alternative is to first form the N-formyl derivative of the anthranilic acid and then cyclize it in a separate step.[3]
Q2: What is the role of the solvent in dimethylquinazolone cyclization, and how do I choose the best one?
A2: The solvent plays a critical role in reactant solubility and can influence the reaction mechanism.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are often good choices as they can dissolve a wide range of reactants and are stable at high temperatures.[11]
-
Polar Protic Solvents: In some cases, polar protic solvents like ethanol or even water can be effective and offer a "greener" alternative.[12][14]
-
Non-Polar Solvents: Toluene and THF are generally less effective for many quinazolinone cyclizations.[12]
-
Ionic Liquids: These have emerged as promising "green" solvents and catalysts for quinazolinone synthesis, often leading to high yields.[14][15]
Q3: Can you explain the general mechanism of acid-catalyzed cyclization for quinazolinones?
A3: In a typical acid-catalyzed cyclization, the acid (either Brønsted or Lewis) activates a carbonyl group, making it more electrophilic. This is followed by an intramolecular nucleophilic attack from an amino group to form a heterocyclic intermediate. Subsequent dehydration leads to the final quinazolinone ring system. This process is a type of electrocyclic reaction.[16]
DOT script for a generalized reaction mechanism:
Caption: Generalized mechanism for dimethylquinazolone synthesis.
Q4: I am observing the formation of an unexpected isomer. What could be the cause?
A4: The formation of isomers can be due to the presence of multiple reactive sites on your starting materials or rearrangement reactions under the reaction conditions. Carefully analyze the structure of your starting materials and consider if alternative cyclization pathways are possible. The reaction conditions, particularly the choice of catalyst and temperature, can influence the regioselectivity of the reaction.
Q5: Are there any environmentally friendly methods for synthesizing dimethylquinazolones?
A5: Yes, green chemistry approaches are increasingly being applied to quinazolinone synthesis. These include:
-
Microwave-assisted synthesis: Reduces energy consumption and reaction times.[17]
-
Use of green solvents: Water, ethanol, and ionic liquids are more environmentally benign alternatives to traditional organic solvents.[14] Some reactions have also been successful in deep eutectic solvents.[17]
-
Catalyst-free reactions: Some protocols have been developed that proceed under thermal or microwave conditions without the need for a metal catalyst.[10]
-
Multicomponent reactions: These reactions combine multiple starting materials in a single step, improving atom economy and reducing waste.[7]
III. Experimental Protocols and Data
Protocol 1: Microwave-Assisted Niementowski Synthesis of 2,3-Dimethylquinazolin-4(3H)-one
This protocol provides a more efficient alternative to traditional heating methods.
Materials:
-
N-methylanthranilic acid
-
N-methylacetamide
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine N-methylanthranilic acid (1 equivalent) and N-methylacetamide (1.2 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 150°C for 20-30 minutes.[5]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate).[18]
Table 1: Influence of Reaction Parameters on Quinazolinone Yield
The following table summarizes the effects of key reaction parameters on the yield of quinazolinone synthesis, based on literature data.
| Parameter | Variation | Effect on Yield | Reference |
| Temperature | 80°C to 150°C | Generally, higher temperatures increase reaction rates, but can also lead to decomposition. Optimal temperature is substrate-dependent. | [13][19] |
| Solvent | Toluene/THF vs. DMF/Water | Polar solvents like DMF and water typically give significantly higher yields compared to non-polar solvents. | [12] |
| Catalyst | None vs. Lewis Acid/Transition Metal | The use of an appropriate catalyst can dramatically increase the yield and reduce reaction time. | [7][13] |
| Heating Method | Conventional vs. Microwave | Microwave heating often leads to higher yields and substantially shorter reaction times. | [4][5][20] |
IV. References
-
Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
Universal Journal of Pharmaceutical Research. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES. Retrieved from [Link]
-
Taylor & Francis. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
-
Frontiers. (2026). Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Retrieved from [Link]
-
MDPI. (2025). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Retrieved from [Link]
-
Wikipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. Retrieved from [Link]
-
ResearchGate. (n.d.). Methodologies for the synthesis of quinazolinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). The dependence of the quinazolinone yield on temperature. Reaction conditions. Retrieved from [Link]
-
IntechOpen. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Electro-oxidative cyclization: access to quinazolinones via K 2 S 2 O 8 without transition metal catalyst and base. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
-
Beilstein Archives. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. Retrieved from [Link]
-
Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]
-
ijprajournal. (n.d.). A Review on 4(3H)-quinazolinone synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones. Retrieved from [Link]
-
CyberLeninka. (n.d.). OPTIMAL SYNTHESIS OF QUINAZOLIN-4-ONE. Retrieved from [Link]
-
IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of cyclization to quinazoline. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. Retrieved from [Link]
-
YouTube. (2020). Nazarov Cyclization | Reaction Mechanism | Stereochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism for the formation of 4‐arylquinazolines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst and base. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyberleninka.ru [cyberleninka.ru]
- 7. frontiersin.org [frontiersin.org]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 15. ujpronline.com [ujpronline.com]
- 16. youtube.com [youtube.com]
- 17. tandfonline.com [tandfonline.com]
- 18. 2,3-Dimethyl-3H-quinazolin-4-one synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting recrystallization of dimethylquinazolone derivatives
Technical Support Center: Troubleshooting Recrystallization of Dimethylquinazolone Derivatives
Welcome to the Advanced Technical Support Center. Dimethylquinazolone derivatives (such as 2,3-dimethylquinazolin-4(3H)-one) are privileged scaffolds in medicinal chemistry and drug development. However, their planar aromatic cores combined with polar lactam motifs often create complex crystallization thermodynamics. Researchers frequently encounter issues such as liquid-liquid phase separation (oiling out), solvent entrapment, and stubborn supersaturation.
This guide is designed by application scientists to provide you with the thermodynamic causality behind these issues and self-validating protocols to resolve them.
Diagnostic Workflow
Use the following decision matrix to identify and route your specific recrystallization failure.
Troubleshooting workflow for dimethylquinazolone recrystallization issues.
Section 1: The "Oiling Out" Phenomenon
The Causality: Oiling out occurs when a cooling solution crosses the liquid-liquid phase separation (LLPS) boundary—often called the cloud point—before it crosses the nucleation boundary[1]. Instead of forming a rigid crystal lattice, the dimethylquinazolone separates as an amorphous, solute-rich liquid emulsion[1]. This is highly common in quinazolinones because impurities dramatically depress the melting point of the solid below the temperature of the solution[2]. Because impurities partition preferentially into this highly mobile oil phase, allowing the oil to freeze will result in a contaminated, glass-like solid[2][3].
Self-Validating Protocol: Rescuing an Oiled-Out System This protocol relies on altering the thermodynamic saturation point to ensure the metastable zone width (MZW) is reached below the compound's depressed melting point.
-
Re-dissolution: Return the flask to the heat source and warm until the oily droplets completely dissolve back into a single, homogeneous phase[2].
-
Validation Checkpoint: The solution must be perfectly clear with no Schlieren lines or turbidity.
-
-
Thermodynamic Adjustment: Add 10–15% v/v of your primary "good" solvent (e.g., absolute ethanol). This dilutes the system, lowering the temperature at which saturation occurs[2].
-
Bypassing the Energy Barrier (Seeding): Remove the flask from the heat. As the temperature drops to just above the new expected cloud point, introduce 1–2% w/w of pure dimethylquinazolone seed crystals. This provides a template for heterogeneous nucleation, bypassing the kinetic energy barrier that favors oiling out[4].
-
Controlled Cooling: Cool the solution at a slow, linear rate (e.g., 0.1 °C/min) using a programmable hotplate or an insulated water bath[5].
-
Validation Checkpoint: Faceted crystals should begin growing from the seed points. If cloudiness returns, the solvent volume is still too low.
-
Section 2: Solvent Selection & Anti-Solvent Titration
The Causality: Dimethylquinazolones feature an amide dimer motif capable of extensive hydrogen bonding. Ethanol and isopropanol are the most widely reported and effective solvents because they balance solvation of the polar lactam core with the lipophilic dimethyl-aromatic rings[6][7]. When using an anti-solvent (like water), adding it too quickly causes massive localized supersaturation spikes, instantly triggering oiling out or the precipitation of amorphous kinetic traps[3].
Quantitative Data: Solvent Selection Matrix
| Solvent System | Hot Solubility | Cold Solubility | Oiling Out Risk | Recommended Application |
| Absolute Ethanol | High | Low | Low | Primary choice for high-purity dimethylquinazolones[6]. |
| Isopropanol (IPA) | Moderate | Very Low | Low | Excellent for final polishing steps and maximizing yield recovery[7]. |
| Ethanol / Water | High | Very Low | High | Good for crude mixtures, but requires precise anti-solvent titration[3]. |
| Ethyl Acetate | High | Moderate | Moderate | Useful for resolving oiled-out glasses or highly lipophilic derivatives. |
Self-Validating Protocol: Anti-Solvent Crystallization (Ethanol/Water)
-
Primary Dissolution: Dissolve the crude dimethylquinazolone in a minimum volume of boiling absolute ethanol.
-
Nucleation Site Removal: Perform a hot gravity filtration to remove insoluble particulates. (Particulates act as uncontrolled heterogeneous nucleation sites).
-
Anti-Solvent Titration: Maintain the filtrate at 70 °C. Dropwise, add hot water until a faint, persistent turbidity appears and remains after swirling[3].
-
Saturation Calibration: Immediately add hot ethanol drop-by-drop (usually 1-3 drops) until the turbidity just clears[3].
-
Validation Checkpoint: The solution is now perfectly saturated at 70 °C.
-
-
Crystallization & Harvesting: Remove from heat and allow to cool ambiently to room temperature without disturbance. Transfer to an ice bath (0–5 °C) for 1 hour. Filter under vacuum, continuing to draw air through the friable filter cake to remove interstitial solvent[3].
Section 3: Frequently Asked Questions (FAQs)
Q: My dimethylquinazolone derivative forms a sticky glass instead of crystals upon cooling. How do I fix this? A: A glass forms when an oiled-out liquid undergoes a glass transition rather than crystallization[2]. Redissolve the glass in a lower-boiling solvent (like ethyl acetate), treat with activated charcoal to remove the impurities causing the melting point depression, filter, and recrystallize using a slower cooling profile.
Q: I have zero crystal yield after leaving the flask in the fridge overnight. The solution is completely clear. A: You are trapped in a state of stable supersaturation, which is the most common result of using an excess of solvent[5]. Evaporate 30–50% of the solvent volume using a rotary evaporator[5]. If crystals still do not form, firmly scratch the inner wall of the flask with a glass rod. The localized acoustic cavitation and microscopic glass shards will provide high-energy surfaces to prompt crystallization[3][4].
Q: Why is my product colored even after recrystallization? A: Quinazolinones can co-crystallize with colored oxidation products or unreacted anthranilic acid derivatives. If the colored impurities have a similar crystal lattice affinity, they will incorporate into the growing crystal. Implement a hot charcoal filtration step prior to cooling; activated carbon effectively adsorbs these planar, conjugated impurities, removing the colored tint from the hot solution[2].
References
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. york.ac.uk.[Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org.[Link]
-
Recrystallization. wisc.edu.[Link]
-
Oiling Out in Crystallization - Mettler Toledo. mt.com.[Link]
-
Understanding Oiling Out in Crystallization. scribd.com.[Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. nih.gov.[Link]
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. scribd.com [scribd.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Products in Quinazolinone Synthesis
Welcome to the Advanced Technical Support Center for quinazolinone synthesis. The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous bioactive alkaloids and pharmaceutical agents. However, assembling this bicyclic system often presents significant synthetic challenges, including incomplete cyclization, thermal degradation, and off-target cross-reactivity.
This guide is designed for researchers and drug development professionals. It provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you control regioselectivity and maximize product purity.
Mechanistic Overview of Side Product Formation
Understanding the divergence between the desired cyclodehydration pathway and competing side reactions is the first step in troubleshooting your synthesis. The diagram below illustrates the critical branch points where intermediates can deviate into unwanted byproducts.
Mechanistic pathways of quinazolinone synthesis highlighting desired vs. side reactions.
Troubleshooting FAQs & Causality Analysis
Q1: What causes the accumulation of acyclic intermediates, and how can I drive the reaction to complete cyclization? A1: Incomplete conversion is a frequent issue where the intermediate (e.g., N-acylanthranilamide) forms but fails to undergo the final ring closure[1]. This is typically caused by insufficient dehydration driving force or suboptimal base strength. Solution: If using classical thermal conditions, ensure your temperature is optimized (often requiring >120°C) and consider adding a dehydrating agent or utilizing microwave irradiation to force the cyclodehydration step[2]. If the base is too weak to deprotonate the intermediate, switch to a stronger base to facilitate the cyclization[3].
Q2: My Niementowski synthesis is yielding dark, tarry mixtures with low product recovery. How do I prevent this thermal degradation? A2: The traditional Niementowski reaction requires prolonged heating at 150–200°C, which inherently leads to the thermal degradation of both starting materials and the product[4]. Solution: Transition to a microwave-assisted protocol. Microwave irradiation (MWI) combined with acidic solid supports (like Montmorillonite K-10 or silica gel) under solvent-free conditions drastically reduces reaction times from several hours to mere minutes[5]. This rapid volumetric heating bypasses the kinetic pathways that lead to tarry degradation products. Additionally, using an excess of the amide (e.g., formamide) acts as a fusion accelerator, favoring the desired quinazolinone over degradation[6].
Q3: I am using a transition-metal catalyzed cross-coupling route, but I am observing significant over-arylation. How do I control this? A3: In copper- or palladium-catalyzed syntheses (e.g., coupling 2-halobenzamides with amines), the newly formed quinazolinone can act as a nucleophile, reacting with excess aryl halide to form over-arylated byproducts[1]. Solution: Strict stoichiometric control is required (typically 1.0 equiv halide to 1.2 equiv amine)[1]. Furthermore, the choice of ligand is critical; using bidentate ligands like L-proline stabilizes the active metal species and accelerates the intramolecular cyclization, allowing it to outcompete the intermolecular side reactions[1].
Q4: How does my choice of solvent dictate the formation of benzimidazole byproducts? A4: Solvent polarity fundamentally alters the transition state of the cyclization step. Polar aprotic solvents (such as DMSO or DMF) stabilize the intermediate required for C(sp²)–N bond formation, thereby directing the reaction toward the 6-membered quinazolinone ring[3]. Conversely, non-polar solvents (like toluene or THF) can divert the reaction pathway toward C(sp³)–C(sp²) bond formation, resulting in 5-membered benzimidazole byproducts[3].
Quantitative Reaction Profiling
The table below summarizes the causality between reaction conditions and byproduct risks across different synthetic strategies.
| Synthetic Route | Typical Temperature | Reaction Time | Primary Byproduct Risk | Typical Yield |
| Conventional Niementowski | 150–200 °C | Several hours | Thermal degradation / Tarry polymers | 60–90%[4] |
| Microwave Niementowski | 150 °C (or solvent-free) | 4–20 minutes | Unreacted starting materials (if under-irradiated) | >90%[5] |
| Cu-Catalyzed Cross-Coupling | 100–120 °C | 12–24 hours | Over-arylation / Acyclic intermediates | High (Ligand dependent)[1] |
Diagnostic Workflow for Byproduct Minimization
Use the following logical workflow to systematically diagnose and resolve impure reaction mixtures.
Step-by-step troubleshooting workflow for diagnosing and resolving quinazolinone byproducts.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. By verifying the specific checkpoints, you ensure the mechanistic integrity of the reaction before proceeding to the next step.
Protocol A: Microwave-Assisted Niementowski Synthesis (Solvent-Free)
Designed to eliminate thermal degradation and maximize the purity of the 3H-quinazolin-4-one core[5],[7].
-
Reagent Milling: In an agate mortar, thoroughly grind anthranilic acid (1.0 mmol), formamide (5.0 mmol), and Montmorillonite K-10 (0.5 g) until a homogeneous, free-flowing powder is achieved.
-
Microwave Irradiation: Transfer the powder to a microwave-safe quartz vessel. Irradiate at 60 W for 4 to 5 minutes.
-
Validation Checkpoint: The reaction mixture should change color uniformly without forming a black, charred mass. If charring occurs, reduce the wattage.
-
-
Extraction: Cool the vessel to room temperature. Extract the product by washing the solid support with hot ethanol (3 x 15 mL). Filter the mixture to remove the Montmorillonite K-10.
-
Isolation: Concentrate the filtrate under reduced pressure and recrystallize the crude solid from an ethanol/water mixture.
-
Validation Checkpoint: TLC (EtOAc:Hexane) must show the complete disappearance of the highly fluorescent anthranilic acid spot. LC-MS should display a clean [M+H]+ peak for the quinazolinone without heavy polymeric baseline noise.
-
Protocol B: Copper-Catalyzed Oxidative Amidation
Designed to synthesize N-substituted quinazolinones while strictly preventing over-arylation[1].
-
Reagent Assembly: To an oven-dried Schlenk flask, add the 2-iodobenzamide derivative (1.0 mmol), the primary amine (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol)[1].
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add dry, degassed DMSO (5 mL) via syringe[1].
-
Mechanistic Rationale: DMSO, a polar aprotic solvent, strongly favors the formation of the 6-membered quinazolinone ring over the 5-membered benzimidazole byproduct[3].
-
-
Thermal Cyclization: Heat the reaction mixture at 100–120 °C under a nitrogen atmosphere for 12–24 hours[1].
-
Aqueous Work-up: Cool the mixture to room temperature and quench by pouring it into ice-cold water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL)[1]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation Checkpoint: Analyze the crude mixture via LC-MS. The absence of di-arylated mass peaks (e.g.,[M+Aryl+H]+) confirms that the stoichiometric control and ligand efficacy successfully suppressed intermolecular side reactions.
-
-
Purification: Purify the crude product via silica gel column chromatography using an optimized gradient of ethyl acetate and hexanes[1].
References
1.[1] Title: Addressing side reactions in the synthesis of N-substituted quinazolinones. Source: benchchem.com. URL: 2.[6] Title: troubleshooting guide for the synthesis of quinazoline derivatives. Source: benchchem.com. URL: 3.[2] Title: Troubleshooting common side reactions in quinazoline synthesis. Source: benchchem.com. URL: 4.[4] Title: Niementowski quinazoline synthesis. Source: grokipedia.com. URL: 5.[3] Title: Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. Source: benchchem.com. URL: 6.[5] Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: nih.gov. URL: 7.[7] Title: Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones. Source: semanticscholar.org. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
HPLC Troubleshooting & Optimization Center: Dimethylquinazolone Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with resolving positional isomers of dimethylquinazolone. Because these isomers possess virtually identical physicochemical properties, traditional method development often fails. This guide synthesizes thermodynamic principles, stationary phase chemistry, and field-proven methodologies to help you achieve robust, baseline separation.
Core Troubleshooting Workflow
When positional isomers co-elute, a systematic, causality-driven approach is required. The workflow below outlines the logical progression from identifying the failure point on a standard column to achieving baseline resolution through orthogonal selectivity.
Step-by-step troubleshooting workflow for dimethylquinazolone isomer co-elution.
Frequently Asked Questions (FAQs) & Mechanistic Insights
Q1: Why do positional isomers of dimethylquinazolone co-elute on standard C18 columns, and how do I select a better stationary phase?
A1: Standard C18 phases separate analytes primarily based on hydrophobic dispersion forces. Because positional isomers of dimethylquinazolone possess identical molecular weights and nearly indistinguishable lipophilicities (log P)[1], hydrophobic retention alone is insufficient to pull them apart. To achieve baseline separation, you must exploit subtle differences in the molecules' spatial geometry and electron distribution. Switching to a Pentafluorophenyl (PFP) or Biphenyl column introduces orthogonal retention mechanisms:
Q2: How does mobile phase composition (Methanol vs. Acetonitrile) affect the resolution of these isomers?
A2: When utilizing
Q3: What is the optimal pH and buffer selection to suppress tailing and improve peak shape? A3: Quinazolinones contain basic nitrogen atoms within their heterocyclic rings. At a neutral pH, these nitrogens can undergo secondary ion-exchange interactions with unreacted, ionized silanol groups (pKa ~4.5) on the silica support, leading to severe peak tailing and loss of resolution. To mitigate this, the mobile phase must be acidified to a pH of 2.5–3.0 using additives like 0.1% Formic Acid or 10 mM Ammonium Formate (adjusted with formic acid). This acidic environment fully protonates the residual silanols, neutralizing them and ensuring the analyte interacts solely with the bonded phase via the intended reverse-phase mechanisms[3].
Q4: How can I optimize the gradient profile and temperature for baseline separation?
A4: The separation of positional isomers is thermodynamically driven and highly sensitive to changes in Gibbs free energy (
Mechanistic pathways for resolving dimethylquinazolone isomers using shape-selective phases.
Quantitative Data: Stationary Phase & Modifier Comparison
The following table summarizes the causal relationship between column chemistry, mobile phase selection, and chromatographic performance for dimethylquinazolone isomers.
| Column Chemistry | Mobile Phase Modifier | Retention Factor ( | Selectivity ( | Resolution ( | Peak Symmetry ( |
| Standard C18 | Acetonitrile | 3.2 | 1.02 | 0.4 (Co-elution) | 1.4 (Tailing) |
| Standard C18 | Methanol | 4.1 | 1.04 | 0.7 (Partial) | 1.3 |
| Phenyl-Hexyl | Methanol | 4.5 | 1.08 | 1.1 | 1.1 |
| Biphenyl | Methanol | 5.2 | 1.15 | 2.1 (Baseline) | 1.05 (Ideal) |
| Biphenyl | Acetonitrile | 2.8 | 1.01 | 0.2 (Co-elution) | 1.1 |
| PFP | Methanol | 4.8 | 1.12 | 1.8 (Baseline) | 1.08 |
Note: Data represents typical chromatographic behavior under optimized pH conditions (pH 2.8). Notice the severe drop in resolution when Acetonitrile is paired with a Biphenyl column due to
Experimental Protocol: Self-Validating Resolution Method
This step-by-step methodology is designed as a self-validating system. It includes a mandatory System Suitability Test (SST) to ensure the thermodynamic and chemical environment is correct before committing valuable samples.
Step 1: System Preparation & Passivation
-
Purge the HPLC system with 50:50 Water:Methanol for 15 minutes to remove any trace Acetonitrile from the lines, which could poison the
interactions. -
Install a high-efficiency Biphenyl or PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Set the column oven temperature to 25°C to maximize thermodynamic interaction differences.
Step 2: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in HPLC-grade Water. Adjust the pH to 2.8 using Formic Acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% HPLC-grade Methanol.
Step 3: Sample Preparation
-
Dissolve the dimethylquinazolone isomer mixture in an initial diluent of 80:20 Water:Methanol. Crucial: Matching the sample diluent to the initial gradient conditions prevents solvent-induced band broadening.
-
Target analyte concentration: 0.1 mg/mL.
Step 4: Gradient Execution Execute the following shallow gradient profile at a flow rate of 1.0 mL/min (Injection volume: 5 µL):
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte band)
-
2.0 - 15.0 min: 20% to 45% B (Shallow ramp to maximize
during elution) -
15.0 - 18.0 min: 45% to 95% B (Column wash)
-
18.0 - 22.0 min: 95% B (Isocratic wash hold)
-
22.0 - 23.0 min: 95% to 20% B (Return to initial conditions)
-
23.0 - 30.0 min: 20% B (Re-equilibration)
Step 5: System Suitability Validation (Self-Validation Check) Inject a known standard mixture of the isomers prior to your actual samples.
-
Acceptance Criteria: The resolution (
) between the critical dimethylquinazolone isomer pair must be . The tailing factor ( ) for all peaks must be . -
Troubleshooting the SST: If
, decrease the gradient slope to 1% B/min and verify the column temperature is strictly maintained at . If , verify the pH of Mobile Phase A is .
References[1] Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjlCPZYbG9HL0IJz4ahTq9W2eiO9NP28j_xujjXgxr8FPGaxjj_zkSnQddGBRxWl0v3usQcqqwRgcDwtlVTjtHp_rInv-9jz-Fenipztxx3X5LXf5LmlFwll7LSXWlgdfhXvwA8KJ1u0C34bI=[4] Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column - RSC Publishing. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGxZKMpZlN_oCBIx4FHpmk19NP5fPQb2XRI5jydOIJqSiguautCdYEN9_fK5Ub4-v3rqjZNxonXh7iO0HLF8rdXSO9Ety22ujPDpK8xyahHSNZZztJasDUmSbEkrUnXSYDoXoavV22Jun2vDZKSSHICx1f6jLLerSy4xRm[2] separation of positional isomers - Chromatography Forum. Source: chromforum.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTa-notD_iFmN5glLm2mnQD3mlADOFwRjPdId9h52Q1cmmrzF5bzNZSNHLulTa0BdHzVIpK9g8xEdXPdYNDXSI6Sfy4Qfr6kXmzmTW_koRdv3YF870RWi2-r_5QZTKkeh4zMPI8a9CPnei4w==[3] Separation of Quinazoline on Newcrom R1 HPLC column - SIELC Technologies. Source: sielc.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSA4iuApKUU_k6T21Xj4DAWPPNmxpBlhKmExOaH9WlHn7zfFn9HgUB6Rnp4_4X6Ol5vMCprsz9I3rk0zE2lK5Iv1ZBEfX6dHUTap8HHaSAJtXiny3CtkF-7Yik5_IhKop7uvLs3AMr4iWKWk8fMZAI_VMuPQCxOLqcBm-F4EvpBg==
Sources
Technical Support Center: Enhancing In Vivo Bioavailability of Dimethylquinazolone (DMQ)
Welcome to the Application Scientist Support Center for Dimethylquinazolone (DMQ) and related quinazolinone derivatives. DMQ is a highly lipophilic compound characterized by a rigid, planar fused bicyclic structure. While this structural motif is privileged in drug discovery, it results in high crystal lattice energy, poor aqueous solubility, and extensive hepatic first-pass metabolism, severely limiting its in vivo bioavailability[1].
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize DMQ formulations for preclinical in vivo studies.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does DMQ precipitate instantly when diluted in standard physiological buffers (e.g., PBS) for IV or IP administration?
The Causality: DMQ lacks sufficient ionizable functional groups at physiological pH (7.4), rendering it highly hydrophobic. When a concentrated stock solution (e.g., in 100% DMSO) is introduced into an aqueous buffer, the sudden shift in solvent polarity forces the compound out of solution, causing rapid crystallization. The Solution: You must employ a multi-component co-solvent system that creates a transitionary polarity gradient. A validated vehicle for quinazolinone derivatives is 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline [2]. The PEG300 acts as a miscible co-solvent, while Tween-80 provides micellar encapsulation to prevent nucleation upon injection.
Q2: We are observing highly variable pharmacokinetic (PK) profiles following oral gavage. How can we stabilize gastrointestinal absorption?
The Causality: The erratic PK profile is a hallmark of dissolution-rate-limited absorption. In the variable pH of the GI tract, raw DMQ powder exhibits inconsistent dissolution. The Solution: Transition from a crystalline suspension to an amorphous solid dispersion (ASD) or a β-Cyclodextrin (β-CD) inclusion complex . β-CD features a hydrophobic cavity that encapsulates the lipophilic quinazolinone core and a hydrophilic exterior that interacts with the aqueous GI fluids, significantly enhancing the dissolution rate and ensuring uniform absorption[3].
Q3: Even with improved solubility, our absolute oral bioavailability (F%) remains below 15%. Is DMQ being degraded?
The Causality: If solubility is optimized but systemic exposure remains low, DMQ is likely undergoing rapid hepatic first-pass metabolism via cytochrome P450 enzymes in the liver before reaching systemic circulation. The Solution: Formulate DMQ into Nanostructured Lipid Carriers (NLCs) or Self-Emulsifying Drug Delivery Systems (SEDDS). Lipid-based nanocarriers are absorbed by intestinal enterocytes and packaged into chylomicrons, which are then transported via the intestinal lymphatic system . This pathway completely bypasses the portal vein and the liver, directly entering the systemic circulation via the thoracic duct.
Part 2: Mechanistic Workflows & Visualizations
To assist in your experimental design, below is the logical troubleshooting workflow for addressing DMQ formulation failures, followed by the biological pathway of lipid-based lymphatic targeting.
Fig 1. Logical troubleshooting workflow for resolving DMQ precipitation and bioavailability issues.
Fig 2. Pharmacokinetic absorption pathway of DMQ lipid formulations via the lymphatic system.
Part 3: Quantitative Data Summary
The following table summarizes the expected quantitative improvements when applying these formulation strategies to quinazolinone derivatives like DMQ.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Oral Bioavailability (F%) | Plasma Half-life ( | Primary Mechanism of Enhancement |
| Unformulated DMQ (Control) | < 5.0 | ~8 - 12% | 1.5 - 2.0 hrs | N/A (Baseline) |
| Co-solvent Vehicle (IV/IP) | > 2,000 | N/A (100% IV) | 2.5 hrs | Micellar encapsulation & polarity gradient |
| β-Cyclodextrin Complex | 450 - 600 | ~35 - 45% | 3.0 hrs | Hydrophobic cavity shielding; improved dissolution |
| Nanostructured Lipid Carrier | > 1,500 (Encapsulated) | ~65 - 80% | 6.0 - 8.0 hrs | Lymphatic transport; bypasses hepatic first-pass |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies include built-in validation steps. If a validation check fails, do not proceed to in vivo dosing.
Protocol A: Preparation of DMQ-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol utilizes the kneading method to force the lipophilic DMQ into the hydrophobic cavity of β-cyclodextrin[3].
-
Molar Ratio Calculation: Weigh DMQ and β-Cyclodextrin (β-CD) at a 1:2 molar ratio. (The excess β-CD ensures complete complexation of the quinazolinone core).
-
Wetting: Place the β-CD in a glass mortar. Add a minimal amount of a 50:50 (v/v) ethanol/water mixture to form a smooth, homogenous paste.
-
Incorporation: Slowly add the pre-weighed DMQ powder into the β-CD paste while continuously triturating (kneading) with a pestle for 45–60 minutes.
-
Drying: Dry the resulting paste in a vacuum oven at 45°C for 24 hours to remove all residual ethanol and moisture.
-
Pulverization: Grind the dried mass and pass it through a 100-mesh sieve to ensure uniform particle size.
-
Self-Validation Check (Crucial): Dissolve 1 mg of the final powder in 1 mL of deionized water.
-
Pass: The solution is completely transparent with no visible particulates.
-
Fail: The solution is cloudy. Troubleshooting: The kneading time was insufficient, or the ethanol evaporated too quickly. Re-wet and knead for an additional 30 minutes.
-
Protocol B: Formulation of DMQ Co-Solvent System for IV Injection
This protocol creates a thermodynamically stable micellar solution suitable for tail-vein injections in murine models[2].
-
Primary Solubilization: Weigh the required dose of DMQ and dissolve it completely in 10% (v/v) DMSO . Vortex for 2 minutes. Note: The solution must be perfectly clear at this stage.
-
Polymer Addition: Add 40% (v/v) PEG300 to the DMSO-DMQ solution. Vortex for an additional 2 minutes. The PEG300 reduces the precipitation potential when introduced to water.
-
Surfactant Addition: Add 5% (v/v) Tween-80 . Sonicate the mixture in a water bath at 37°C for 5 minutes.
-
Aqueous Dilution: Dropwise, under continuous vortexing, add 45% (v/v) sterile Saline (0.9% NaCl) .
-
Self-Validation Check: Allow the final solution to sit at room temperature for 30 minutes.
-
Pass: The solution remains optically clear.
-
Fail: Micro-crystals form (visible as a slight shimmer under light). Troubleshooting: The DMQ concentration exceeds the micellar capacity. You must either decrease the DMQ concentration or increase the Tween-80 fraction to 10% (reducing saline to 40%).
-
References
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications / PMC. Available at:[Link]
-
Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews. Available at:[Link]
-
Omega-3 Fatty Acid Based Nanolipid Formulation of Atorvastatin for Treating Hyperlipidemia. Advanced Pharmaceutical Bulletin. Available at:[Link]
Sources
Technical Support Center: Purification Strategies for Crude Dimethylquinazolone Mixtures
Welcome to the Advanced Purification Support Center. Dimethylquinazolone scaffolds—such as the 3,5-dimethyl quinazolinone hinge-binding motif—are critical structural components in modern drug discovery, particularly in the development of highly potent, brain-penetrant kinase inhibitors like BRAF inhibitors[1]. However, isolating the target dimethylquinazolone from crude reaction mixtures is notoriously difficult. Crude matrices typically contain unreacted anthranilic acid derivatives, amines, acetic anhydride, and structurally similar mono-methylated side products.
As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find causality-driven troubleshooting, self-validating protocols, and quantitative matrices to ensure the absolute purity of your dimethylquinazolone libraries.
Triage & Strategy Selection
Before committing to a purification route, you must triage your crude mixture based on its impurity profile. Use the decision matrix below to select the thermodynamically and kinetically appropriate purification method.
Workflow for the triage and purification of crude dimethylquinazolone mixtures.
Troubleshooting Guides & FAQs
Q1: My dimethylquinazolone product is degrading or lost during acid-base extraction. How do I prevent this?
The Causality: Quinazolinones possess amphoteric properties due to their basic nitrogen atoms, allowing them to be extracted into aqueous layers as protonated salts[2]. However, the quinazolinone ring is highly susceptible to hydrolytic cleavage (ring-opening to form substituted benzamides) when exposed to strong aqueous acids or bases for prolonged periods, especially at elevated temperatures[3]. Product loss is rarely an extraction failure; it is usually a degradation artifact caused by poor thermal and pH control.
Self-Validating Protocol: Cold Acid-Base Phase Transfer
-
Dissolution: Dissolve the crude mixture in an aprotic organic solvent (e.g., Ethyl Acetate).
-
Cold Extraction: Extract the organic layer with 1M HCl that has been pre-chilled to 4°C. Do not use concentrated acids or room-temperature solutions.
-
Phase Separation: Immediately separate the aqueous layer (which now contains your protonated dimethylquinazolone).
-
Rapid Neutralization: Neutralize the aqueous layer immediately by adding cold, saturated aqueous NaHCO₃ dropwise until the pH reaches 7.5–8.0.
-
Back-Extraction: Extract the neutralized aqueous phase with fresh Ethyl Acetate.
-
Validation Step: Spot the initial organic layer, the acidic aqueous layer, and the final organic extract on a single TLC plate. The target spot must transition from Organic → Aqueous → Organic. If a new, highly polar spot appears in the final organic layer, hydrolytic ring-opening has occurred.
Q2: During flash chromatography, my target dimethylquinazolone co-elutes with mono-methylated intermediates. How can I resolve them?
The Causality: Co-elution occurs because normal-phase silica gel separates compounds based on their interaction with polar silanol groups. A fully substituted dimethylquinazolone (e.g., 3,5-dimethylquinazolin-4(3H)-one) lacks a hydrogen bond donor at the N3 position, unlike its mono-methylated or unsubstituted precursors[1]. By utilizing a solvent system that exploits this specific lack of hydrogen bonding, you can force the non-H-bonding dimethylquinazolone to elute significantly faster than the NH-containing impurities[4].
Self-Validating Protocol: H-Bond Exploitation Chromatography
-
Dry Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM), add silica gel, and evaporate to a free-flowing powder to prevent band broadening.
-
Column Packing: Pack the column using 100% Hexane.
-
Gradient Elution: Begin elution with a 4:1 Hexane:Ethyl Acetate mixture[3]. Gradually increase polarity to 1:1. The dimethylquinazolone will elute first due to its inability to donate hydrogen bonds to the stationary phase.
-
Validation Step (2D-TLC): To ensure the co-eluting spot is not a degradation product forming on the column, perform a 2D-TLC on the combined fractions. Spot the sample, run it in the primary solvent system, dry the plate, rotate it 90 degrees, and run it again. A single spot perfectly on the diagonal validates that the compound is pure and stable on silica.
Q3: When attempting to recrystallize the crude mixture, the product "oils out" as a syrup instead of forming crystals. What is the mechanism, and how do I fix it?
The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your crude mixture is depressed below the temperature at which the solvent reaches saturation[3]. Instead of nucleating into a highly ordered crystal lattice, the compound separates as a supercooled, amorphous liquid. This is heavily exacerbated by rapid cooling or the presence of liquid impurities (like residual acetic anhydride or liquid amines).
Self-Validating Protocol: Anti-Oiling Recrystallization
-
Solvent Selection: Choose a solvent system where the compound is highly soluble at boiling point but sparingly soluble at room temperature (e.g., Ethanol or an Ethyl Acetate/Hexane gradient)[5].
-
Saturation Control: Suspend the crude solid in a minimal volume of boiling solvent. Add hot solvent dropwise only until the mixture turns clear.
-
Thermal Annealing (Gradual Cooling): Remove the flask from the heat source and let it cool to room temperature ambiently. Do not place it directly in an ice bath. Rapid cooling forces the system past the saturation curve too quickly, guaranteeing oiling out.
-
Nucleation Induction: If an oil begins to form, reheat the solution until it clears, add 5-10% by volume of an anti-solvent (like hot Hexane), and vigorously scratch the inside of the glass flask with a glass rod to create nucleation sites.
-
Validation Step: Isolate the crystals and measure their melting point. A sharp melting point range (≤ 1.5 °C) validates the complete exclusion of the impurities that were previously causing freezing point depression.
Quantitative Data & Reference Tables
To streamline your experimental design, utilize the following empirical data matrices for solvent selection and chromatographic tracking.
Table 1: Solvent Selection Matrix for Dimethylquinazolone Recrystallization
| Solvent System | Polarity Type | Boiling Point | Suitability & Mechanistic Notes |
| Ethanol | Protic | 78°C | Excellent primary solvent; provides a steep solubility curve ideal for quinazoline derivatives [[5]](). |
| Acetic Acid | Protic / Acidic | 118°C | Highly effective for heavily substituted, poorly soluble derivatives [[3]](). |
| EtOAc / Hexane | Aprotic Mixture | Variable | Ideal for fine-tuning the saturation point to prevent oiling out of complex mixtures 3. |
| Isopropanol | Protic | 82°C | Slower evaporation rate than ethanol; excellent for growing larger, high-purity crystals for X-ray crystallography 5. |
Table 2: Chromatographic Behavior (Silica Gel, Hexane:EtOAc 4:1)
| Compound Type | H-Bond Donors | Relative Polarity | Expected Rf Range |
| Unreacted Anthranilic Acid | 2 | High | 0.10 - 0.20 |
| Mono-methyl quinazolinone | 1 | Medium | 0.25 - 0.40 |
| Dimethylquinazolone (Target) | 0 | Low | 0.50 - 0.65 |
References
-
Benchchem Technical Support. Optimization of 4(3H)-Quinazolinone Synthesis.[2] URL:
-
Benchchem Technical Support. Troubleshooting guide for the synthesis of quinazoline derivatives.[4] URL:
-
Benchchem Technical Support. Purification of 4-Chloro-2-pyridin-3-ylquinazoline.[5] URL:
-
Benchchem Technical Support. Purification of Quinazolin-2-ylboronic Acid Crude Products.[3] URL:
-
Journal of Medicinal Chemistry - ACS Publications. Identification of the Clinical Candidate PF-07284890 (ARRY-461), a Highly Potent and Brain Penetrant BRAF Inhibitor for the Treatment of Cancer.[1] URL:
Sources
Validation & Comparative
A Comparative Efficacy Analysis of Quinazolinone-Class Sedatives: Methaqualone vs. Its Analogue, SL-164
Abstract
This guide provides a detailed comparative analysis of the sedative-hypnotic agent methaqualone and its lesser-known analogue, SL-164 (also known as dicloqualone or DCQ). While methaqualone gained notoriety as a widely prescribed and subsequently abused drug, a range of structural analogues were developed with varied pharmacological profiles.[1][2] This document synthesizes preclinical data to objectively compare their mechanisms of action, pharmacokinetic properties, and efficacy. We further delineate standard experimental protocols essential for the preclinical assessment of such compounds, providing a framework for researchers in neuropharmacology and drug development. The information presented herein is intended for research and forensic applications only.
Introduction: The Quinazolinone Class of Sedative-Hypnotics
The 4-quinazolinone derivatives represent a class of non-barbiturate, non-benzodiazepine sedative-hypnotics.[1] Methaqualone, first marketed in the 1960s, was the flagship compound of this class, promoted as a safer alternative to barbiturates for treating insomnia and anxiety.[1][3][4] However, its high potential for abuse, addiction, and overdose risk, particularly when combined with alcohol, led to its withdrawal from most markets by the mid-1980s.[3][5]
During the peak of methaqualone's use, numerous structural analogues were synthesized to explore and optimize the therapeutic window, aiming to enhance sedative effects while minimizing adverse reactions.[2][3][6] One such analogue developed in the late 1960s is SL-164 (dicloqualone), a dichlorinated derivative of methaqualone.[2][7][8] Although it demonstrated sedative properties, it was never marketed for clinical use, reportedly due to a higher risk of convulsions.[7] This guide focuses on the comparative pharmacology of methaqualone and SL-164 as a representative analogue.
Molecular Profiles and Mechanism of Action
Both methaqualone and its analogues exert their effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[5][6]
Chemical Structures:
-
Methaqualone: 2-methyl-3-o-tolyl-4(3H)-quinazolinone[3]
-
SL-164 (Dicloqualone): 5-chloro-3-(4-chloro-2-methylphenyl)-2-methyl-4(3H)-quinazolinone[7][9]
Pharmacodynamics: Methaqualone is a positive allosteric modulator of the GABA-A receptor.[3][5][10] It binds to a unique site on the receptor complex, distinct from those of benzodiazepines, barbiturates, and neurosteroids.[3][5][11] This binding event enhances the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, which leads to CNS depression.[12][13]
Interestingly, methaqualone's action is highly dependent on the subunit composition of the GABA-A receptor. It acts as a positive modulator at most synaptic receptors (e.g., those containing α1, α2, α3, or α5 subunits) but can function as a negative modulator or even a superagonist at other subtypes.[3][10][11] This multifaceted interaction likely contributes to its complex profile of sedation, muscle relaxation, and anticonvulsant effects at varying doses.[6] SL-164 is presumed to share this mechanism, acting as a GABA-A receptor modulator to produce its sedative effects.[9]
Caption: Allosteric modulation of the GABA-A receptor by quinazolinones.
Comparative Pharmacokinetics and Efficacy
Direct, side-by-side comparative studies of methaqualone and SL-164 are limited in publicly available literature. However, a comparison can be synthesized from individual compound data.
| Parameter | Methaqualone | SL-164 (Dicloqualone) |
| Primary Effect | Sedative-Hypnotic, Muscle Relaxant[1][6] | Sedative-Hypnotic[7][8][9] |
| Potency | Standard hypnotic dose was ~300 mg.[5] | Preclinical studies suggest reduced potency compared to methaqualone.[9] |
| Elimination Half-Life | 20-60 hours[5] | Data not widely available, but expected to be significant. |
| Key Toxicological Feature | High abuse potential, respiratory depression in overdose.[3][5] | Higher risk of convulsions compared to methaqualone.[7] |
| Clinical Status | Withdrawn from market; Schedule I (US)[5] | Never marketed for clinical use.[7] |
| Table 1: Comparative Profile of Methaqualone and SL-164. |
Methaqualone is characterized by a long elimination half-life, which can lead to accumulation with repeated dosing.[5] While specific pharmacokinetic data for SL-164 is scarce, its development was halted due to a concerning safety profile, specifically a paradoxical lowering of the seizure threshold.[1][7] This suggests that while the core sedative effect is present, the structural modifications (dicholorination) significantly altered its interaction with CNS pathways, leading to an unfavorable risk-benefit profile.
Experimental Protocols for Efficacy Assessment
Evaluating the comparative efficacy of novel sedative-hypnotic compounds requires a tiered approach, moving from in vitro receptor-level analysis to in vivo behavioral assessment.
Protocol 1: In Vitro GABA-A Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the GABA-A receptor complex. This assay quantifies how strongly a compound interacts with its molecular target.[14]
Methodology:
-
Membrane Preparation: Homogenize rodent (e.g., rat) whole brains in a sucrose buffer. Perform differential centrifugation to isolate the crude synaptic membrane fraction, which is rich in GABA-A receptors. Wash the membranes repeatedly to remove endogenous GABA.[15][16]
-
Competitive Binding Assay: Incubate the prepared membranes with a constant concentration of a radioligand known to bind to the GABA-A receptor (e.g., [³H]muscimol or [³H]flunitrazepam).[16][17]
-
Incubation: Add varying concentrations of the unlabeled test compounds (methaqualone, SL-164) to the mixture.
-
Separation: After incubation to equilibrium, rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters.[18]
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.[14][15]
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of specific binding), which is then used to determine the binding affinity constant (Kᵢ).
Protocol 2: In Vivo Behavioral Assessment in Rodent Models
Objective: To assess the sedative, hypnotic, and motor-impairing effects of the compounds in a living organism.
Caption: Preclinical workflow for in vivo assessment of sedative-hypnotics.
A. Open Field Test (Sedation):
-
Procedure: Individually place animals in a large, open arena and record their activity (e.g., distance traveled, rearing) for a set period.[19][20][21]
-
Rationale: Sedative compounds typically decrease exploratory behavior and overall locomotor activity.[19][22] This provides a measure of sedation at non-hypnotic doses.
B. Rotarod Test (Motor Impairment/Ataxia):
-
Procedure: Place animals on a slowly accelerating rotating rod and measure the time until they fall off.[19]
-
Rationale: Many sedative-hypnotics impair motor coordination. This test is crucial for determining the therapeutic index—the gap between the desired sedative dose and a dose that causes significant motor impairment.
C. Loss of Righting Reflex (Hypnosis):
-
Procedure: Administer a hypnotic dose of the test compound. An animal is considered to have lost its righting reflex if it does not right itself within 30 seconds when placed on its back. The duration of this state is measured as "sleep time."[23][24]
-
Rationale: This is the gold-standard behavioral assay for determining the hypnotic (sleep-inducing) efficacy of a compound.[24][25] It can also be used in a potentiation model, where a sub-threshold dose of a known hypnotic (like pentobarbital) is administered after the test compound to see if it enhances the effect.[19][24]
Conclusion
The comparative analysis of methaqualone and its analogue SL-164 illustrates a critical principle in drug development: minor structural modifications can lead to significant changes in the pharmacological and toxicological profile. While both compounds act as sedative-hypnotics via GABA-A receptor modulation, the available data suggests SL-164 has a narrower therapeutic window due to an increased risk of convulsions.[7] Methaqualone, despite its initial therapeutic success, was ultimately defined by its profound abuse liability and long half-life.[3][5]
For researchers developing novel CNS depressants, the tiered experimental approach outlined—from in vitro binding affinity to a battery of in vivo behavioral tests—remains the cornerstone of preclinical evaluation. This systematic process is essential for identifying candidates with potent on-target efficacy while rigorously screening for undesirable side effects such as motor impairment or pro-convulsant activity.
References
-
Hammer, H., et al. (2015). A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). Molecular Pharmacology, 88(2), 401-420. [Link]
-
Wikipedia. (n.d.). Methaqualone. [Link]
-
UNC-Chapel Hill. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. [Link]
-
University of Copenhagen. (2015). A multifaceted GABAA receptor modulator: Functional properties and mechanism of action of the sedative-hypnotic and recreational drug methaqualone (Quaalude). University of Copenhagen Research Portal. [Link]
-
Grokipedia. (2026). SL-164. [Link]
-
PubMed. (2015). A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program. [Link]
-
PURE Faroe Islands. (2015). A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude). [Link]
-
Enna, S.J. & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [Link]
-
Wikipedia. (n.d.). SL-164. [Link]
-
Khan, I., et al. (2019). Pharmacological Basis for Sedative and Hypnotic Like Effects of Pyrus Pashia Using in Vivo Experimental Models. PubMed. [Link]
-
Stanford Medicine. (n.d.). Preclinical drug evaluations. Sleep and Circadian Neurobiology Lab. [Link]
-
Li, Y., et al. (2023). In Vivo Photoadduction of Anesthetic Ligands in Mouse Brain Markedly Extends Sedation and Hypnosis. Journal of Neuroscience, 43(13), 2275-2286. [Link]
-
Wikipedia. (n.d.). List of methaqualone analogues. [Link]
-
Slideshare. (2016). Preclinical screening methods of Sedative and hypnotics. [Link]
-
Ferdous, J., et al. (2025). Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking. Brain and Behavior, 15(5), e70524. [Link]
-
Inotiv. (n.d.). Animal Models of Addiction. [Link]
-
Foster, A.C., et al. (2004). In Vivo Pharmacological Characterization of Indiplon, a Novel Pyrazolopyrimidine Sedative-Hypnotic. The Journal of Pharmacology and Experimental Therapeutics, 311(2), 547-559. [Link]
-
PsychonautWiki. (n.d.). SL-164. [Link]
-
Gholami, M., et al. (2016). Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models. Iranian Journal of Pharmaceutical Sciences, 12(3), 47-58. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Zuba, D., et al. (2023). Review of the experiences of users of methaqualone and methaqualone derivatives. An analysis of online forums. Forensic Science International: Synergy, 7, 100388. [Link]
-
ResearchGate. (n.d.). Qua-Alluding to the Past: A Case of Methaqualone Analog Ingestion. [Link]
-
Taylor & Francis. (n.d.). Methaqualone – Knowledge and References. [Link]
-
Clinical Gate. (2015). Sedative-Hypnotic Agents. [Link]
-
Britannica. (2026). sedative-hypnotic drug. [Link]
-
AccessEmergency Medicine. (n.d.). Sedative-Hypnotics. Goldfrank's Toxicologic Emergencies, 10e. [Link]
Sources
- 1. List of methaqualone analogues - Wikipedia [en.wikipedia.org]
- 2. ejournals.eu [ejournals.eu]
- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Methaqualone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. SL-164 - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. Sedative-Hypnotic Agents - Clinical GateClinical Gate [clinicalgate.com]
- 13. Sedative-hypnotic drug | Uses, Effects & Types | Britannica [britannica.com]
- 14. benchchem.com [benchchem.com]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]
- 22. researchgate.net [researchgate.net]
- 23. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. jneurosci.org [jneurosci.org]
1H NMR spectral interpretation of dimethylquinazolone
Analytical Modalities for Structural Elucidation: A Comparative Guide to H NMR Interpretation of Dimethylquinazolone
The quinazolinone scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous therapeutics. Specifically, (dimethylquinazolone) serves as an essential synthetic intermediate and an excellent benchmark molecule for analytical validation[1]. For researchers and drug development professionals, verifying the structural integrity of such intermediates rapidly and accurately is critical to pipeline efficiency.
This guide objectively compares three distinct analytical modalities for the
The Benchmark: Dimethylquinazolone
Dimethylquinazolone (C
Comparative Modalities
-
High-Field NMR (600 MHz): The Gold Standard High-field systems utilize superconducting magnets to achieve, making them indispensable for absolute structural elucidation[2].
-
Benchtop NMR (80 MHz): The Accessible Alternative Utilizing advanced permanent magnets, modern benchtop NMRs offer , effectively removing the bottleneck of central facility queues[3].
-
Mnova NMRPredict: The In-Silico Validator Software tools that combine to predict chemical shifts with high confidence[4].
Fig 1. Integrated NMR analytical workflow for dimethylquinazolone characterization.
Causality & Expert Insights: The Physics of Resolution
Why do we observe a drastic difference in the aromatic region between 80 MHz and 600 MHz spectra? The causality lies in the
The chemical shift difference in Hertz (
-
At 600 MHz:
is exceptionally large, making . This results in a "first-order" spectrum where the four aromatic protons of dimethylquinazolone appear as clearly defined doublets and triplets[2]. -
At 80 MHz: The frequency dispersion is compressed. The
ratio approaches 1, leading to "second-order" strong coupling effects (often referred to as the "roof effect"). The aromatic signals collapse into a complex, overlapping multiplet[2].
However, the aliphatic N-CH
Experimental Protocol: Self-Validating NMR Acquisition
To ensure data integrity and eliminate sample-to-sample variance, the following self-validating protocol utilizes the exact same sample tube across both physical instruments before comparing the empirical data against the in-silico prediction.
Step 1: Standardized Sample Preparation
-
Weigh exactly 15.0 mg of highly purified 2,3-dimethylquinazolin-4(3H)-one.
-
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS). Note: TMS acts as an internal zero-reference, ensuring chemical shift alignment across different magnet types. -
Transfer the homogenous solution to a standard 5 mm precision NMR tube.
Step 2: Benchtop NMR Acquisition (80 MHz)
-
Insert the sample into the 80 MHz benchtop spectrometer.
-
Perform an automated 1D proton shim routine to ensure a lineshape of <0.5 Hz at 50% peak height.
-
Acquire the 1D
H spectrum using a standard single-pulse sequence (Pulse angle: 90°, Relaxation delay: 4s, Number of scans: 16). -
Apply a 0.3 Hz exponential line broadening function during Fourier Transform (FT) to optimize the signal-to-noise ratio.
Step 3: High-Field NMR Acquisition (600 MHz)
-
Transfer the identical sample tube to a 600 MHz spectrometer equipped with a cryoprobe.
-
Lock on the deuterium signal of CDCl
and execute gradient shimming (e.g., TopShim). -
Acquire using a 30° pulse angle (zg30), 1.0s acquisition time, 2s relaxation delay, and 8 scans.
-
Process with zero-filling to 64k data points and baseline correction.
Step 4: In-Silico Prediction (Mnova NMRPredict)
-
Import the .mol file of 2,3-dimethylquinazolin-4(3H)-one into[5].
-
Execute the "Predict & Compare" function. The software utilizes an (combining Machine Learning and Modgraph HOSE codes) to generate the theoretical spectrum[5].
-
Overlay the predicted spectrum with the empirical .fid data from Steps 2 and 3 for assignment verification.
Data Presentation: Performance & Spectral Comparison
The table below summarizes the quantitative chemical shift data obtained from the three modalities.
| Proton Environment | Mnova Prediction (ppm) | High-Field (600 MHz) | Benchtop (80 MHz) |
| C2-CH | 2.58 (Singlet, 3H) | 2.60 (Singlet, 3H) | 2.61 (Singlet, 3H) |
| N3-CH | 3.55 (Singlet, 3H) | 3.62 (Singlet, 3H) | 3.61 (Singlet, 3H) |
| C8-H (Aromatic) | 7.61 (Doublet, 1H) | 7.65 (Doublet, 1H) | \multirow{4}{*}{7.35 - 8.30 (Multiplet, 4H)} |
| C6-H (Aromatic) | 7.42 (Triplet, 1H) | 7.45 (Triplet, 1H) | |
| C7-H (Aromatic) | 7.70 (Triplet, 1H) | 7.74 (Triplet, 1H) | |
| C5-H (Aromatic) | 8.21 (Doublet, 1H) | 8.25 (Doublet, 1H) |
Table 1: Comparative
Discussion & Recommendations
The data clearly demonstrates that while High-Field NMR is indispensable for the absolute de novo elucidation of the aromatic spin system, Benchtop NMR is highly capable of identifying the critical aliphatic markers. Because the N3-CH
Furthermore, the Mnova NMRPredict software serves as a powerful validation bridge. By utilizing a hybrid algorithm, the software predicts the chemical shifts with a margin of error typically <0.1 ppm for small molecules[4],[5]. This allows chemists to confidently assign the N-methyl versus C-methyl signals without needing to run expensive and time-consuming 2D HMBC or NOESY experiments.
References
-
High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]
-
Benchtop NMR Breaks New Ground Source: Technology Networks URL:[Link]
-
Mnova Predict | Accurate Prediction Source: Bruker URL:[Link]
-
2,3-Dimethyl-4(3H)-quinazolinone | CID 64018 Source: PubChem URL:[Link]
-
Download NMR Predict Source: Mestrelab Research URL:[Link]
Sources
- 1. 2,3-Dimethyl-4(3H)-quinazolinone | C10H10N2O | CID 64018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 5. Download NMR Predict - Mestrelab [mestrelab.com]
A Senior Application Scientist's Comparative Guide for Researchers
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dimethylquinazolone
For professionals in analytical chemistry, forensic science, and drug development, the precise structural elucidation of quinazolone derivatives is paramount. Among these, dimethylquinazolone isomers, particularly the historically significant compound methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), present unique analytical challenges. Understanding their fragmentation behavior under mass spectrometry is not merely an academic exercise; it is fundamental to their unambiguous identification in complex matrices, the profiling of illicit drug seizures, and the characterization of novel pharmaceutical compounds.
This guide provides an in-depth comparison of the fragmentation patterns of dimethylquinazolone, focusing on methaqualone as the primary exemplar. We will dissect the fragmentation pathways under both classical Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques, explaining the causal mechanisms behind the observed product ions. This document is structured to provide not just data, but actionable insights, enabling researchers to design robust analytical methods and interpret spectral data with confidence.
Fundamental Principles: The Impact of Ionization Technique
The choice of ionization method is the most critical factor influencing the fragmentation of a molecule like dimethylquinazolone. The energy imparted during ionization dictates whether the resulting spectrum is characterized by extensive fragmentation, revealing the core structure, or dominated by an intact molecular ion, confirming molecular weight.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). Molecules are bombarded with a beam of energetic electrons (commonly 70 eV), leading to the ejection of an electron and the formation of a high-energy radical cation (M•+). This excess energy causes extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.[1] The molecular ion is often weak or absent for certain structures.[2][3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique used with Liquid Chromatography (LC-MS). It generates ions directly from a solution by creating a fine spray of charged droplets.[4] ESI typically produces protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[5] Structural information is then obtained by subjecting these precursor ions to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled, stepwise fragmentation.[5][6]
Electron Ionization (EI) Fragmentation: A Structural Fingerprint
GC-MS with EI is the classical and most widely documented method for identifying methaqualone in forensic contexts.[1][7] The resulting mass spectrum is highly characteristic and serves as a reliable identification tool when compared against spectral libraries like the NIST/EPA/NIH Mass Spectral Library.[8]
The molecular ion (M•+) of methaqualone (C₁₆H₁₄N₂O) appears at a mass-to-charge ratio (m/z) of 250.[8] However, the most significant fragmentation events arise from the inherent instability of this radical cation, leading to the formation of several key, stable fragment ions.
The primary fragmentation pathway involves the cleavage of the N-tolyl bond. The base peak in the EI spectrum of methaqualone is consistently observed at m/z 235 , resulting from the loss of a methyl radical (•CH₃) from the tolyl group. This fragmentation is a classic example of benzylic cleavage, where the loss of a radical from the substituent on an aromatic ring leads to a highly stabilized cation.
A subsequent significant ion is found at m/z 132 . This ion's formation is proposed to occur through a rearrangement and cleavage of the quinazolinone ring system itself. Another prominent fragment appears at m/z 91 , corresponding to the tropylium cation ([C₇H₇]⁺), a common and highly stable fragment originating from the tolyl group.
Table 1: Characteristic EI Fragment Ions of Methaqualone
| m/z | Proposed Identity/Origin | Relative Abundance | Significance |
| 250 | [M]•+ (Molecular Ion) | Moderate | Confirms Molecular Weight |
| 235 | [M - CH₃]⁺ | High (Often Base Peak) | Key identifier; loss of methyl from tolyl group |
| 132 | [C₈H₆N₂O]⁺ | Moderate | Fragment of the quinazolinone core |
| 116 | [C₈H₆N]⁺ | Moderate | Further fragmentation of the core structure |
| 91 | [C₇H₇]⁺ (Tropylium ion) | High | Characteristic of the tolyl substituent |
Visualizing the EI Fragmentation Pathway
The logical cascade of bond cleavages under high-energy electron impact can be visualized as follows:
Caption: Proposed EI fragmentation pathway for Methaqualone (m/z 250).
ESI-MS/MS Fragmentation: Controlled Structural Analysis
In contrast to the extensive fragmentation of EI, ESI is ideal for confirming the molecular weight and probing specific structural features through controlled fragmentation. This is particularly valuable in modern drug screening using UHPLC-MS/MS systems.[9][10]
Under positive ESI conditions, methaqualone is readily detected as the protonated molecule, [M+H]⁺, at m/z 251 . Tandem mass spectrometry (MS/MS) analysis of this precursor ion reveals fragmentation pathways dominated by the loss of stable, neutral molecules, a characteristic of even-electron ion fragmentation.[11]
The fragmentation of quinazolone derivatives under CID is heavily influenced by the substituents on the core structure.[6][9] For methaqualone, the primary product ions result from cleavages around the tolyl and methyl groups. A significant fragmentation pathway involves the loss of the tolyl group as toluene (C₇H₈), leading to a product ion. Another key fragmentation is the loss of ethene (C₂H₄) via a rearrangement process.
This controlled fragmentation is invaluable for distinguishing between structural isomers, as different substitution patterns on the quinazolone or phenyl rings will alter the stability of the resulting fragments and favor different fragmentation channels.[9][12][13]
Table 2: Characteristic ESI-MS/MS Transitions for Methaqualone
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Significance |
| 251 | 233 | H₂O (18 Da) | Loss of water, common in compounds with carbonyls |
| 251 | 223 | CO (28 Da) | Loss of carbon monoxide from the quinazolinone ring |
| 251 | 118 | C₉H₇N (129 Da) | Cleavage yielding the protonated o-toluidine moiety |
| 251 | 91 | C₉H₈N₂O (160 Da) | Formation of the tropylium ion from the tolyl group |
Visualizing the ESI-MS/MS Fragmentation Pathway
The fragmentation of the protonated molecule follows distinct, lower-energy pathways compared to EI.
Caption: Key ESI-MS/MS fragmentation pathways for protonated Methaqualone.
Experimental Protocols for Analysis
A self-validating analytical system is crucial for trustworthy results. The following protocols outline the key steps for acquiring high-quality mass spectra of dimethylquinazolone.
Protocol 1: GC-MS Analysis using Electron Ionization (EI)
This method is optimized for the identification and quantification of methaqualone in illicit preparations.[1][7]
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., a crushed tablet) in methanol.
-
Perform sonication for 10-15 minutes to ensure complete dissolution.
-
Filter the solution using a 0.22 µm syringe filter into an autosampler vial.
-
If required for quantification, add an appropriate internal standard, such as methaqualone-d7.[9]
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Quadrupole or Ion Trap MS with an EI source.
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to methaqualone based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Compare the acquired spectrum against a validated reference spectrum (e.g., NIST library) to confirm identity. The presence of key ions at m/z 250, 235, and 91 is confirmatory.
-
Protocol 2: UHPLC-MS/MS Analysis using Electrospray Ionization (ESI)
This method is suited for high-throughput screening and analysis in biological matrices.[9][10]
-
Sample Preparation (from blood/plasma):
-
To 100 µL of sample, add an internal standard (methaqualone-d7).
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate at pH 9 (adjusted with borate buffer).
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UHPLC-MS/MS Instrumentation and Parameters:
-
UHPLC System: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting from ~95% A, ramping to 95% B.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole (QqQ) or QTOF mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
-
MRM Transitions (for Methaqualone): Precursor ion m/z 251 -> Product ions m/z 91, m/z 118.
-
-
Data Analysis:
-
Confirm the presence of methaqualone by the co-elution of the analyte and internal standard at the expected retention time.
-
Verify the identity by ensuring the ratio of the monitored MRM transitions is consistent with a reference standard.
-
For unknown identification, analyze the full product ion spectrum for characteristic fragments.
-
General Analytical Workflow
Caption: A generalized workflow for the mass spectrometric analysis of dimethylquinazolone.
Conclusion
The mass spectrometric fragmentation of dimethylquinazolone is highly dependent on the ionization technique employed. Electron Ionization provides a robust, reproducible fingerprint rich in fragment ions, making it the gold standard for library-based identification in forensic science. In contrast, Electrospray Ionization coupled with tandem mass spectrometry offers a more controlled analysis, preserving the molecular ion and allowing for targeted fragmentation that is essential for isomer differentiation and analysis in complex biological matrices. A thorough understanding of both EI and ESI fragmentation pathways empowers researchers to select the appropriate analytical strategy, confidently interpret the resulting data, and achieve unambiguous structural characterization of these important compounds.
References
-
From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Taylor & Francis Online. [Link]
-
The Forensic Analysis of Illicit Methaqualone-Containing Preparations by Gas Chromatography Mass Spectrometry. SciSpace. [Link]
-
Methaqualone. NIST WebBook. [Link]
-
Methaqualone: CAS # 72-44-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]
-
Methaqualone. mzCloud. [Link]
-
Fragmentation pattern of methaqualone (Scheme 1). ResearchGate. [Link]
-
Recommended methods for the identification and analysis of methaqualone/mecloqualone. United Nations Office on Drugs and Crime. [Link]
-
Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography-Mass Spectrometry for Forensic Purposes. Office of Justice Programs. [Link]
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. [Link]
-
Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar. [Link]
-
Analysis of methaqualone in biological matrices by micellar electrokinetic capillary chromatography. Comparison with gas chromatography-mass spectrometry. Sonar. [Link]
-
SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
-
Mass spectrometric fragmentation of di-, tri-, and hexaquinane-fused dimethyl muconates induced by single and double electron ionization. ARKAT USA, Inc. [Link]
-
View of SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
-
From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). PubMed. [Link]
-
EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. ResearchGate. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]
-
Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Royal Society of Chemistry. [Link]
-
Mass spectrometry of 3,4-dihydroquinazol-4-ones of pharmaceutical interest. Part 2: Common structure of the C8H4N2R+ ions from 3-isoxazolyl-3-pyrazolyl-, and 3-o-tolyl-2-R-substituted derivatives. PubMed. [Link]
-
Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes). ResearchGate. [Link]
-
The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 7. Analysis of Illicit Methaqualone Containing Preparations by Gas Chromatography-Mass Spectrometry for Forensic Purposes | Office of Justice Programs [ojp.gov]
- 8. Methaqualone [webbook.nist.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Dimethylquinazolone Reference Standards for Quantitative Analysis: A Comparative Guide
An authoritative comparison guide on the selection, validation, and application of Dimethylquinazolone (DMQ) reference standards for the quantitative analysis of quinazolinone derivatives.
Executive Summary
The accurate quantitative analysis of quinazolinone-derived compounds—ranging from pharmaceutical candidates to illicit sedative-hypnotics like methaqualone and its designer analogs—relies heavily on the robustness of the chosen internal standard (IS) [1]. In ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), the IS must perfectly mirror the analyte's behavior during extraction, chromatographic separation, and electrospray ionization (ESI)[2].
This guide evaluates Dimethylquinazolone (DMQ) , specifically 2,3-dimethylquinazolin-4(3H)-one [3], as a highly effective structural analogue reference standard. We objectively compare its performance against stable isotope-labeled (SIL) standards and generic internal standards, providing a self-validating experimental protocol for researchers and toxicologists.
Mechanistic Grounding: The Causality of IS Selection
The selection of an internal standard is not arbitrary; it is dictated by the physicochemical properties of the target analytes. Quinazolinones are characterized by a rigid, nitrogen-containing bicyclic core.
-
Proton Affinity and Ionization: In ESI positive mode (ESI+), the nitrogen atom at the 1-position of the quinazolinone ring is readily protonated to form an
precursor ion [4]. Because DMQ shares this exact bicyclic core, its proton affinity matches that of target quinazolinones. This ensures that any matrix-induced ionization suppression or enhancement affects the IS and the analyte proportionally, maintaining a constant analyte/IS response ratio. -
Partitioning Behavior: During sample preparation (e.g., Liquid-Liquid Extraction), quinazolinones (pKa ~2.5–3.0) remain un-ionized in basic environments (pH > 7). DMQ exhibits near-identical lipophilicity and partitioning coefficients, ensuring that extraction recoveries are tightly correlated.
-
Mitigation of Isotopic Cross-Talk: While deuterated standards (e.g., Methaqualone-
) are traditionally viewed as the gold standard, they are prone to deuterium-hydrogen exchange in protic solvents and can exhibit isotopic cross-talk if their isotopic purity is [1]. DMQ provides an isobarically distinct mass ( 175.08) [3], completely eliminating the risk of cross-talk while maintaining structural homology.
Figure 1. Logical decision matrix for validating Dimethylquinazolone as a reference standard.
Comparative Performance Analysis
To establish the efficacy of DMQ, it must be benchmarked against alternative reference standards commonly used in toxicological and pharmacokinetic assays [5].
| Performance Metric | Dimethylquinazolone (DMQ) | Methaqualone- | Diazepam (Generic IS) | Tacrine (Generic IS) |
| Structural Homology | High (Identical Core) | Exact (Isotope) | Low (Benzodiazepine) | Low (Acridine) |
| Isotopic Cross-Talk Risk | None (Distinct | Moderate (Depends on purity) | None | None |
| Matrix Effect Compensation | Excellent | Excellent | Poor to Moderate | Poor |
| Cost & Accessibility | Highly Accessible / Low Cost | Expensive / Limited Supply | Highly Accessible | Highly Accessible |
| Chemical Stability | High (No D-exchange) | Moderate (D-exchange risk) | High | High |
Data Synthesis: While SIL standards offer exact co-elution, DMQ provides the optimal balance of structural homology, cost-efficiency, and absolute immunity to isotopic interference, making it superior to generic standards like Diazepam or Tacrine for quinazolinone quantification.
Experimental Workflow: Self-Validating LC-MS/MS Protocol
A robust analytical method must be a self-validating system. The following protocol utilizes DMQ as an internal standard for the quantification of quinazolinones in biological matrices, incorporating built-in checks for Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) based on the Matuszewski approach [2].
Phase 1: Sample Preparation (Alkaline Liquid-Liquid Extraction)
Causality: Quinazolinones are weak bases. Adjusting the matrix to pH 9 ensures the analytes and the DMQ standard are un-ionized, maximizing their partitioning into the organic extraction solvent [1].
-
Spiking: Aliquot 200 µL of biological matrix (e.g., whole blood or plasma) into a clean microcentrifuge tube. Spike with 20 µL of DMQ working solution (100 ng/mL in methanol).
-
Alkalinization: Add 100 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) and vortex for 10 seconds.
-
Extraction: Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes to facilitate phase transfer.
-
Separation: Centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean glass vial.
-
Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
Phase 2: UHPLC-QqQ-MS/MS Analysis
-
Chromatography: Inject 5 µL onto a C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm). Use a gradient elution of Water (A) and Methanol (B), both containing 0.1% Formic Acid, at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode with ESI+.
-
DMQ Transitions: Monitor
175.1 132.1 (Quantifier) and 175.1 90.1 (Qualifier).
-
Figure 2. End-to-end quantitative LC-MS/MS workflow utilizing Dimethylquinazolone as an internal standard.
Phase 3: Self-Validation Calculations
To prove the system's trustworthiness, prepare three sets of samples:
-
Set A: Neat standards (DMQ + Analytes) in the reconstitution solvent.
-
Set B: Blank matrix extracted, then spiked with standards post-extraction.
-
Set C: Matrix spiked with standards pre-extraction (the actual protocol).
Calculate the metrics using the peak areas:
-
Matrix Effect (ME) % =
. (Acceptable range: 85% - 115%. DMQ tracks analyte ME to cancel out suppression). -
Extraction Recovery (RE) % =
. -
Process Efficiency (PE) % =
.
Conclusion
For the quantitative analysis of quinazolinone derivatives, the structural fidelity of the internal standard is paramount. Dimethylquinazolone (DMQ) provides an optimal, cost-effective, and highly stable alternative to expensive deuterated standards. By closely mimicking the ionization and partitioning behavior of target analytes without the risk of isotopic cross-talk, DMQ ensures a rigorous, self-validating analytical workflow suitable for high-throughput pharmacological and forensic applications.
References
-
Tusiewicz, K., Wachełko, O., Szpot, P., & Zawadzki, M. (2024). From historical drugs to present perils: UHPLC-QqQ-MS/MS determination of methaqualone and its designer analogs (NPS) with comprehensive fragmentation pathways study (QTOF). Taylor & Francis. Available at:[Link][1]
-
Müller, C., Schaefer, P., Stoertzel, M., Vogt, S., & Weinmann, W. (2002). Quantifizierung von Angiotensin-II-Rezeptor Antagonisten in Humanplasma mittels LC-MS/MS. GTFCh. Available at:[Link][2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 64018, 2,3-Dimethyl-4(3H)-quinazolinone. Available at:[Link][3]
-
Barr, J. T., et al. (2014). Absolute Quantification of Aldehyde Oxidase Protein in Human Liver Using Liquid Chromatography-Tandem Mass Spectrometry. PMC. Available at:[Link][4]
-
United Nations Office on Drugs and Crime (UNODC). Recommended methods for the identification and analysis of methaqualone/mecloqualone. Available at:[Link][5]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. gtfch.org [gtfch.org]
- 3. 2,3-Dimethyl-4(3H)-quinazolinone | C10H10N2O | CID 64018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absolute Quantification of Aldehyde Oxidase Protein in Human Liver Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Comparative Guide to the Validation of Bioanalytical Methods for Dimethylquinazolone in Plasma
This guide provides an in-depth comparison of methodologies for the validation of bioanalytical assays designed to quantify dimethylquinazolone in plasma. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data to support pharmacokinetic, toxicokinetic, and bioequivalence studies. The principles and protocols outlined herein are grounded in authoritative regulatory guidelines to ensure data integrity and acceptance by global regulatory bodies.
Introduction: The Criticality of Robust Bioanalysis for Dimethylquinazolone
Dimethylquinazolone is a compound of significant interest in pharmaceutical development. Accurate measurement of its concentration in plasma is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[1] A validated bioanalytical method ensures that the data generated are reliable and reproducible, forming the bedrock of critical decision-making throughout the drug development lifecycle.[2][3][4] This guide will navigate the essential considerations for validating such a method, with a focus on comparing common sample preparation techniques and adhering to the stringent requirements set forth by regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
Foundational Pillars: Regulatory Framework for Bioanalytical Method Validation
The validation of bioanalytical methods is not an arbitrary process. It is governed by comprehensive guidelines from regulatory bodies to ensure a harmonized approach to data generation for regulatory submissions.[8] The FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation" (now superseded by the ICH M10 guideline) provide a detailed framework for the parameters that must be assessed.[5][6][7][8][9][10]
The core objective of these guidelines is to demonstrate that the analytical method is fit for its intended purpose.[9][11] This is achieved by systematically evaluating key performance characteristics, which will be detailed in the subsequent sections of this guide.
A Comparative Analysis of Plasma Sample Preparation Techniques
The complexity of plasma as a biological matrix necessitates a sample preparation step to remove interfering substances and isolate the analyte of interest, dimethylquinazolone.[12] The choice of sample preparation technique can significantly impact method sensitivity, selectivity, and overall performance.[1] Here, we compare three commonly employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a rapid and straightforward method that involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to denature and precipitate proteins.[12]
-
Workflow:
-
Add a precipitating agent (e.g., 3 volumes of acetonitrile) to 1 volume of plasma.
-
Vortex to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the analyte for analysis.
-
-
Advantages: High throughput, low cost, and simplicity.[12]
-
Disadvantages: Less clean extracts, which can lead to significant matrix effects and potential ion suppression in LC-MS/MS analysis.[12]
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12][13]
-
Workflow:
-
Add an extraction solvent (e.g., ethyl acetate) to the plasma sample.
-
Vortex to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the two phases.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Advantages: Cleaner extracts compared to PPT, leading to reduced matrix effects.
-
Disadvantages: More labor-intensive, requires larger volumes of organic solvents, and can be challenging to automate.[13]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.[1][13][14]
-
Workflow:
-
Conditioning: Pass a solvent through the SPE cartridge to activate the sorbent.
-
Loading: Apply the pre-treated plasma sample to the cartridge.
-
Washing: Wash the cartridge with a solvent that removes interferences but not the analyte.
-
Elution: Elute the analyte with a strong solvent.
-
Evaporate the eluate and reconstitute.
-
-
Advantages: Provides the cleanest extracts, high recovery, and can be automated for high-throughput applications.[1][13]
-
Disadvantages: Higher cost per sample and more complex method development compared to PPT and LLE.[13]
Comparative Summary of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Cleanliness of Extract | Low | Moderate | High |
| Matrix Effect | High | Moderate | Low |
| Throughput | High | Moderate | High (with automation) |
| Cost per Sample | Low | Moderate | High |
| Method Development | Simple | Moderate | Complex |
Core Validation Parameters and Experimental Protocols
A full validation of a bioanalytical method is required when it is first developed for a new drug entity.[15][16] The following sections detail the essential validation parameters and provide step-by-step experimental protocols.
Selectivity and Specificity
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[15]
-
Experimental Protocol:
-
Analyze at least six different blank plasma lots.
-
Analyze a blank plasma sample spiked with the internal standard (IS).
-
Analyze a blank plasma sample spiked with dimethylquinazolone at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response. The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.[15]
Calibration Curve and Linearity
The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.
-
Experimental Protocol:
-
Prepare a blank plasma sample and at least six to eight non-zero calibration standards by spiking blank plasma with known concentrations of dimethylquinazolone.
-
The calibration range should encompass the expected concentrations in study samples.
-
-
Acceptance Criteria: A linear regression model is typically used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[2]
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[2]
Recovery
Recovery is the efficiency of the extraction procedure, representing the proportion of the analyte that is recovered from the plasma.
-
Experimental Protocol:
-
Prepare two sets of samples at three QC levels (low, medium, high).
-
Set 1 (Extracted): Spike blank plasma with dimethylquinazolone and process through the extraction procedure.
-
Set 2 (Unextracted): Process blank plasma through the extraction procedure and spike the resulting extract with dimethylquinazolone.
-
Calculate recovery as: (Mean peak area of Set 1 / Mean peak area of Set 2) x 100%.
-
-
Acceptance Criteria: While there is no strict acceptance criterion, recovery should be consistent and reproducible across the concentration range.
Matrix Effect
The matrix effect is the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting matrix components.
-
Experimental Protocol:
-
Prepare two sets of samples at low and high QC concentrations.
-
Set A: Spike post-extraction blank plasma from at least six different sources with dimethylquinazolone.
-
Set B: Prepare neat solutions of dimethylquinazolone in the reconstitution solvent at the same concentrations.
-
Calculate the matrix factor as the ratio of the peak area in the presence of the matrix (Set A) to the peak area in the absence of the matrix (Set B).
-
-
Acceptance Criteria: The CV of the matrix factor across the different lots of plasma should be ≤ 15%.
Stability
Stability experiments are conducted to ensure that the concentration of dimethylquinazolone does not change during sample collection, handling, storage, and analysis.
-
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that reflects the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that exceeds the expected duration of the study.
-
Post-Preparative (Autosampler) Stability: Keep processed samples in the autosampler for a period that reflects the expected run time.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation and Visualization
Comparative Performance Data of Extraction Methods
| Validation Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85-95 | 70-85 | >90 |
| Matrix Effect (CV%) | < 20% | < 15% | < 10% |
| LLOQ (ng/mL) | 1.0 | 0.5 | 0.1 |
| Precision (CV%) | < 10% | < 8% | < 5% |
| Accuracy (% Bias) | ± 10% | ± 8% | ± 5% |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual performance will depend on the specific method conditions.
Experimental Workflow Diagrams
Caption: Comparative workflows of common plasma sample preparation techniques.
Caption: The overarching process of bioanalytical method validation.
Conclusion: Ensuring Data of the Highest Caliber
The validation of a bioanalytical method for dimethylquinazolone in plasma is a rigorous and multifaceted process that is essential for generating reliable data to support drug development programs. This guide has provided a comparative overview of common sample preparation techniques and detailed the core validation parameters and their corresponding experimental protocols, all within the framework of global regulatory expectations. By carefully selecting the most appropriate methodology and meticulously executing the validation experiments, researchers can ensure the integrity and acceptability of their bioanalytical data.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Chromatography Online. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Wiley Analytical Science. (2012). HT-Sample Preparation Techniques for Bioanalysis. Retrieved from [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
FyoniBio. (n.d.). EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). New Techniques for Sample Preparation in Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in sample preparation techniques for effective bioanalytical methods. Retrieved from [Link]
-
MDPI. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Retrieved from [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Bioanalytical Method Validation: A Comprehensive Review. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Retrieved from [Link]
-
PubMed. (2025). Multiparametric LC-MS/MS method for simultaneous determination of eleven antifungal drugs and metabolites in human plasma. Retrieved from [Link]
-
ResearchGate. (2009). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. ajpsonline.com [ajpsonline.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. fda.gov [fda.gov]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. resolvemass.ca [resolvemass.ca]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis • FyoniBio [fyonibio.com]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. diva-portal.org [diva-portal.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Advanced Laboratory Safety and Operational Guide: Handling Dimethylquinazolone
As a Senior Application Scientist, I approach chemical safety not merely as a set of regulatory checkboxes, but as a mechanistic science. Understanding why a chemical behaves a certain way directly informs how we protect ourselves. Dimethylquinazolone (2,3-dimethyl-4(3H)-quinazolinone, CAS 1769-25-1) is a critical intermediate in drug development, particularly in the synthesis of methaqualone derivatives and PPAR-alpha modulators. However, its fine powder morphology and electrophilic structural features present specific inhalation and contact hazards that require rigorous operational control.
This guide provides a self-validating procedural framework for researchers and drug development professionals, ensuring that every handling step is grounded in chemical causality.
Mechanistic Hazard Profile & Quantitative Data
Quinazolinone derivatives possess specific electrophilic sites that can interact with biological nucleophiles, leading to their classification as irritants. Dimethylquinazolone is categorized under the Globally Harmonized System (GHS) as Acute Tox. 4 (Harmful if swallowed), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 (Respiratory tract irritation) (1)[1].
To design an effective safety protocol, we must first analyze the compound's quantitative physicochemical and toxicity data:
| Property | Value | Mechanistic Safety Implication |
| Molecular Weight | 174.20 g/mol (2)[2] | Presents as a fine, lightweight powder highly susceptible to aerosolization and static cling during transfer. |
| XLogP3 | 0.6 (2)[2] | Moderate lipophilicity allows for potential penetration through compromised skin barriers if dissolved in organic solvents. |
| Oral LD50 (Mouse) | >200 mg/kg (3)[3] | Harmful if swallowed; necessitates strict hand hygiene and prohibits eating/drinking in the lab. |
| Intraperitoneal LD50 | 660 mg/kg (3)[3] | Poses a systemic toxicity risk via accidental sharps exposure during in vivo drug formulation. |
Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is about creating a multi-layered barrier system tailored to the chemical's specific vulnerabilities. Adherence to the following matrix is mandatory (4)[4].
| PPE Category | Recommended Specification | Mechanistic Rationale |
| Eye/Face | Chemical splash goggles (ANSI Z87.1 compliant) | Protects ocular mucosa from airborne micro-particulates and prevents injury from accidental solvent splashes during dissolution. |
| Hands | Nitrile or Neoprene gloves (≥5 mil thickness) | Prevents dermal absorption. Nitrile offers robust chemical resistance against both the quinazolinone core and common reconstitution solvents (e.g., DMSO, DMF). |
| Body | Flame-resistant lab coat with knit cuffs | Eliminates exposed skin on forearms, preventing powder accumulation, and mitigates static discharge risks when handling flammable solvents. |
| Respiratory | N95 particulate respirator (if outside hood) | Prevents inhalation of micronized powders, which cause severe upper respiratory tract irritation. Primary handling must occur in a fume hood. |
Operational Workflow & Experimental Protocols
The following step-by-step methodology ensures that the handling of Dimethylquinazolone is a self-validating system, where each step inherently minimizes the risk of the next.
Step 1: Pre-Operational Readiness
-
Ventilation Verification: Verify that the chemical fume hood face velocity is operating between 80-100 fpm (0.4-0.5 m/s).
-
Emergency Proximity: Ensure the safety shower and eyewash stations are unobstructed and within a 10-second walking distance from the workstation.
-
PPE Donning: Equip all items specified in the PPE matrix before unsealing the chemical container.
Step 2: Weighing and Transfer (Static Control)
Causality: Dimethylquinazolone powder is prone to triboelectric charging (static buildup). Uncontrolled static release can rapidly aerosolize the powder, drastically increasing inhalation exposure (4)[4].
-
Place an anti-static weighing boat onto the analytical balance inside the fume hood.
-
Ground your metal spatula by touching it to a grounded metal surface before contacting the powder.
-
Carefully transfer the solid, keeping the container as close to the weighing boat as possible to minimize the drop height and subsequent dust generation.
Step 3: Dissolution and Formulation Protocol
Causality: Adding solid to solvent (rather than solvent to solid) prevents localized supersaturation, minimizing the risk of sudden exothermic solvation and splashing (4)[4].
-
Pre-measure your target volume of solvent (e.g., DMSO, Ethanol) into a chemically compatible glass vial equipped with a magnetic stir bar.
-
Initiate gentle stirring.
-
Slowly add the weighed Dimethylquinazolone solid to the stirring solvent.
-
Cap the vial securely and allow it to stir until complete dissolution is visually confirmed.
Step 4: Decontamination
-
Carefully fold and dispose of the weighing boat into a designated solid hazardous waste bin.
-
Wipe down the balance and fume hood surfaces with a damp paper towel (using a 10% surfactant solution) to capture any stray powder.
-
Follow with a 70% ethanol wipe to ensure complete removal of residual chemical traces.
Waste Management and Disposal Plan
Dimethylquinazolone must never be disposed of in standard municipal waste or poured down the drain. It is classified as a Water Hazard Class 1 (slightly hazardous for water) (3)[3].
-
Solid Waste: Collect all contaminated consumables (weighing boats, gloves, paper towels) in a rigid, tightly sealed container labeled "Hazardous Solid Waste - Toxic/Irritant (Dimethylquinazolone)". Store away from strong oxidizing agents.
-
Liquid Waste: Segregate into appropriate solvent waste streams (e.g., "Non-Halogenated Organic Waste" if dissolved in DMSO/Ethanol). Ensure the waste carboy is properly vented and stored in secondary containment.
-
Final Disposal: All waste must be transferred to the institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a certified facility.
Visualizing the Safety Workflow
Fig 1: End-to-end safety and operational workflow for handling Dimethylquinazolone.
References
-
PubChem. "2,3-Dimethyl-4(3H)-quinazolinone | C10H10N2O | CID 64018." National Center for Biotechnology Information. 2
-
BenchChem. "Essential Safety and Operational Guide for 2-Methyl-4(3H)-quinazolinone." BenchChem Technical Support. 4
-
PubChem. "4(1H)-Quinazolinone | C8H6N2O | CID 135408753." National Center for Biotechnology Information. 1
-
Cayman Chemical. "Safety Data Sheet: 3-(2,3-Dimethylphenyl)-2-methyl-4(3H)-quinazolinone." Cayman Chemical Co. 3
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
